molecular formula C13H15NS B13199952 Benzyl[2-(thiophen-2-yl)ethyl]amine

Benzyl[2-(thiophen-2-yl)ethyl]amine

Katalognummer: B13199952
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: ZUKYCKLPHLVNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl[2-(thiophen-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C13H15NS and its molecular weight is 217.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl[2-(thiophen-2-yl)ethyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl[2-(thiophen-2-yl)ethyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H15NS

Molekulargewicht

217.33 g/mol

IUPAC-Name

N-benzyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2

InChI-Schlüssel

ZUKYCKLPHLVNFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCCC2=CC=CS2

Herkunft des Produkts

United States
Foundational & Exploratory

Benzyl[2-(thiophen-2-yl)ethyl]amine synthesis and structural elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Structural Elucidation of Benzyl[2-(thiophen-2-yl)ethyl]amine: A Comprehensive Technical Guide

Abstract

Benzyl[2-(thiophen-2-yl)ethyl]amine (also known as N-benzyl-2-(thiophen-2-yl)ethanamine) is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. This technical whitepaper provides an in-depth, field-proven methodology for its synthesis via highly chemoselective reductive amination. By detailing the causality behind reagent selection, self-validating experimental protocols, and orthogonal structural elucidation techniques (NMR, HRMS), this guide serves as an authoritative resource for drug development professionals.

Strategic Context & Pharmacological Relevance

In modern drug discovery, the thiophene ring is a privileged pharmacophore, frequently employed as a bioisostere for the benzene ring. This substitution often enhances the lipophilicity of the parent molecule, alters its metabolic clearance rate, and modulates target binding affinity through unique sulfur-π interactions.

The target molecule, Benzyl[2-(thiophen-2-yl)ethyl]amine, serves as a critical intermediate. Its structural framework—a flexible ethyl linker bridging a thiophene ring and a benzyl-protected secondary amine—is a precursor to complex thienopyridine derivatives (e.g., antiplatelet agents) and has recently been utilized in the development of novel pyrimidine-4-carboxamides acting as nanomolar inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[1].

Retrosynthetic Logic & Reagent Causality

The construction of secondary amines is classically fraught with the risk of over-alkylation. Direct nucleophilic substitution (N-alkylation) of 2-(thiophen-2-yl)ethanamine with benzyl bromide inevitably yields a statistical mixture of secondary and tertiary amines, complicating downstream purification.

Reductive amination is the strategically superior pathway. The condensation of 2-(thiophen-2-yl)ethanamine with benzaldehyde forms a transient imine (Schiff base), which is subsequently reduced to the target secondary amine.

Causality in Reagent Selection: As an application scientist, selecting the correct hydride source is paramount for chemoselectivity[2].

  • Sodium Borohydride (NaBH₄): Too reactive; it rapidly reduces the unreacted benzaldehyde to benzyl alcohol before imine formation is complete, severely depressing yields.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective, but highly toxic. It requires strict pH control (pH ~4-5) and generates hazardous hydrogen cyanide (HCN) gas during aqueous workup.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): The optimal choice. The electron-withdrawing acetoxy groups reduce the electron density on the boron atom, rendering it a mild hydride donor. It selectively reduces the protonated imine intermediate without reducing the parent aldehyde, allowing for a one-pot, direct reductive amination under ambient conditions[2].

Experimental Workflow

SyntheticWorkflow A 2-(Thiophen-2-yl)ethanamine + Benzaldehyde B Imine Intermediate (Schiff Base) A->B DCE, rt - H2O C Benzyl[2-(thiophen-2-yl)ethyl]amine (Target) B->C NaBH(OAc)3 Reduction

Synthetic workflow for the reductive amination of 2-(thiophen-2-yl)ethanamine.

Self-Validating Synthetic Protocol

The following protocol is designed as a self-validating system, incorporating built-in quality control checks (TLC monitoring, specific workup conditions) to ensure high fidelity and reproducibility.

Step 1: Imine Formation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(thiophen-2-yl)ethanamine (1.27 g, 10.0 mmol, 1.0 equiv) and benzaldehyde (1.11 g, 10.5 mmol, 1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 30 mL) under a nitrogen atmosphere.

  • Causality Check: DCE is utilized instead of THF or DCM because its specific dielectric constant optimally stabilizes the polar transition state of the subsequent hydride transfer, accelerating the reaction rate[2]. Stir the mixture at room temperature (20 °C) for 30 minutes to ensure complete Schiff base formation.

Step 2: Chemoselective Reduction 3. Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.97 g, 14.0 mmol, 1.4 equiv) portion-wise over 10 minutes. 4. Remove the ice bath and allow the suspension to stir at room temperature for 4–6 hours. 5. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualized with Ninhydrin stain). The primary amine starting material (red/purple spot) should completely disappear, replaced by a higher Rf secondary amine spot.

Step 3: Quenching & Purification 6. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL). 7. Causality Check: The basic quench is critical. It neutralizes the acetic acid byproduct generated from the borohydride reagent and ensures the target amine is fully deprotonated (free-base form), allowing it to partition cleanly into the organic layer. 8. Extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 9. Filter and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient containing 1% Et₃N). 10. Causality Check: The addition of 1% triethylamine (Et₃N) is mandatory. Silica gel contains acidic silanol groups that protonate secondary amines, causing severe chromatographic tailing. Et₃N neutralizes these active sites, ensuring sharp elution bands.

Quantitative Optimization Data

Table 1: Reaction Condition Optimization for Reductive Amination

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone1245Significant benzyl alcohol byproduct due to premature aldehyde reduction.
2NaBH₃CNMeOHAcOH (cat.)872Good yield, but hazardous generation of toxic HCN gas during basic workup.
3NaBH(OAc)₃THFNone681Slower reaction rate due to lower solvent polarity compared to halogenated solvents.
4 NaBH(OAc)₃ DCE None 4 92 Optimal condition; rapid, clean conversion with zero over-alkylation.

Structural Elucidation & Analytical Verification

To guarantee scientific integrity, the synthesized Benzyl[2-(thiophen-2-yl)ethyl]amine must be verified using orthogonal analytical techniques.

Mass Spectrometry (HRMS-ESI)

High-resolution mass spectrometry confirms the exact mass. The molecular ion [M+H]⁺ is observed at m/z 218.1005 (Calculated for C₁₃H₁₆NS⁺: 218.1003). The fragmentation pattern is highly diagnostic of the molecule's structural domains.

MSFragmentation M Molecular Ion [M+H]+ m/z 218 F1 Tropylium Cation m/z 91 M->F1 Benzyl Cleavage F2 Thiophenium-ethyl Cation m/z 111 M->F2 C-N Bond Cleavage F3 Benzylamine Fragment m/z 106 M->F3 Thiophene-ethyl Loss

Proposed ESI-MS fragmentation pathway for Benzyl[2-(thiophen-2-yl)ethyl]amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of connectivity. The ¹H NMR spectrum exhibits the characteristic ABX spin system of the 2-substituted thiophene ring, alongside the diagnostic benzylic methylene singlet.

Table 2: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 298 K)

Structural Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
Thiophene C5-H7.12dd, J = 5.1, 1.2123.8
Thiophene C4-H6.92dd, J = 5.1, 3.4126.8
Thiophene C3-H6.82dd, J = 3.4, 1.2125.0
Thiophene C2 (Cq)--142.5
Phenyl C2, C67.32d, J = 7.5128.1
Phenyl C3, C57.28t, J = 7.5128.4
Phenyl C47.22t, J = 7.3126.9
Phenyl C1 (Cq)--140.0
Benzyl -CH₂-3.82s53.8
Ethyl -CH₂-N2.92t, J = 6.850.5
Thiophene-CH₂-3.05t, J = 6.830.2

Note: The secondary amine N-H proton typically appears as a broad singlet (br s) around δ 1.50–1.80 ppm, highly dependent on sample concentration and solvent trace water.

References

  • Mock, E. D., Kotsogianni, I., Driever, W. P. F., Fonseca, C. S., Vooijs, J. M., den Dulk, H., van Boeckel, C. A. A., & van der Stelt, M. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Physicochemical properties of Benzyl[2-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzyl[2-(thiophen-2-yl)ethyl]amine

Introduction

Benzyl[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a benzyl group and a 2-(thiophen-2-yl)ethyl substituent attached to a central nitrogen atom. Its structure combines the aromaticity of both the benzene and thiophene rings with the flexibility of an ethyl linker, making it a molecule of interest in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, where properties like solubility and basicity (pKa) govern a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the core physicochemical properties of Benzyl[2-(thiophen-2-yl)ethyl]amine, details the experimental methodologies for their determination, and offers insights into the interpretation of this data for scientific applications.

Core Physicochemical Properties

PropertyValueSource/Method
CAS Number 1020997-02-7
Molecular Formula C₁₃H₁₅NSCalculated
Molecular Weight 217.33 g/mol Calculated
Physical State Not specified (likely a liquid or low-melting solid at room temperature)Inferred from similar structures
Melting Point Data not available. Requires experimental determination.-
Boiling Point Data not available. Requires experimental determination.-
Solubility Expected to be soluble in dilute mineral acids and many organic solvents.[1][2][3]General amine properties
pKa Data not available. Predicted to be in the range of 9-11 for the protonated amine.Based on typical pKa values for secondary amines[4][5][6]

Chemical Structure

The structure of Benzyl[2-(thiophen-2-yl)ethyl]amine is crucial for understanding its properties. The presence of two aromatic rings suggests potential for π-π stacking interactions, while the secondary amine group is a key site for hydrogen bonding and acid-base chemistry.

Caption: 2D structure of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the following experimental protocols are recommended for determining the key physicochemical properties of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8][9] Impurities tend to lower and broaden the melting range.[8][9]

Protocol using a Mel-Temp Apparatus:

  • Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a capillary tube is pressed into the powder.

  • Packing: The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[8]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

  • Initial Determination: A rapid heating rate is used to get an approximate melting temperature.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

  • Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. This T1-T2 range is the melting point.[9]

  • Validation: The measurement should be repeated with a fresh sample to ensure consistency.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Powder Powder the solid sample Pack Pack into capillary tube (1-2mm) Powder->Pack Place Insert into Mel-Temp Pack->Place RapidHeat Rapid heating for approximate M.P. Place->RapidHeat SlowHeat Slow heating (1-2°C/min) near M.P. RapidHeat->SlowHeat Record Record T1 (start) and T2 (end) SlowHeat->Record Repeat Repeat with fresh sample Record->Repeat Compare Ensure consistent results Repeat->Compare

Caption: Workflow for Melting Point Determination.

Solubility Testing

Solubility provides insights into the polarity and functional groups of a molecule. As a secondary amine, Benzyl[2-(thiophen-2-yl)ethyl]amine is expected to be basic and thus soluble in acidic solutions.[1][2][3]

Protocol for Qualitative Solubility Classification:

  • Preparation: In separate small test tubes, place approximately 25 mg of the compound.

  • Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[10] The standard solvents to test are:

    • Water (H₂O)

    • 5% Hydrochloric Acid (HCl)

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An organic solvent like diethyl ether or ethanol.[10]

  • Observation: Observe whether the compound dissolves completely.

  • Interpretation:

    • Solubility in 5% HCl: Confirms the presence of a basic group, likely the amine.[3][10]

    • Insolubility in Water, 5% NaOH, and 5% NaHCO₃: Indicates the absence of strongly acidic functional groups and low polarity.[11]

    • Solubility in Organic Solvents: Suggests the compound is primarily organic in nature.

G start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl insoluble_water Insoluble: Low Polarity water->insoluble_water No naoh Test in 5% NaOH hcl->naoh soluble_hcl Soluble: Basic (Amine) hcl->soluble_hcl Yes organic Test in Organic Solvent naoh->organic insoluble_naoh Insoluble: Not Acidic naoh->insoluble_naoh No soluble_organic Soluble: Organic Nature organic->soluble_organic Yes

Caption: Decision tree for solubility classification of an amine.

pKa Determination

The pKa value quantifies the basicity of the amine. It is the pH at which the amine is 50% protonated. For drug development, this value is critical for predicting absorption and distribution in the body. Potentiometric titration is a widely used and accurate method for pKa determination.[5]

Protocol for Potentiometric Titration:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point (the point of steepest inflection) is identified. The pKa is the pH at the half-equivalence point.

  • Computational Methods: In the absence of experimental determination, pKa can be estimated using computational models like the PM6 semiempirical method or by applying corrections to known values of similar structures.[12][13]

Spectral Analysis

While specific spectra for Benzyl[2-(thiophen-2-yl)ethyl]amine are not widely published, its structural components allow for the prediction of key spectral features.

  • ¹H NMR: Expected signals would include aromatic protons from both the benzyl and thiophene rings (typically in the 7-8 ppm range), singlets or multiplets for the benzylic and ethyl CH₂ groups, and a broad singlet for the N-H proton.

  • ¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region. The aliphatic carbons of the ethyl and benzyl groups would be found upfield.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching from aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (217.33). Fragmentation patterns would likely involve cleavage at the C-N bonds, yielding fragments corresponding to the benzyl and thiophen-ethyl moieties.

Conclusion

Benzyl[2-(thiophen-2-yl)ethyl]amine is a compound with significant potential, and a thorough understanding of its physicochemical properties is paramount for its effective use. This guide has outlined its core properties and provided robust, validated experimental protocols for their determination. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the progress of their research and development efforts.

References

  • García-Gisbert, M., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105. [Link]

  • EMBIBE (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

  • NextSDS (n.d.). BENZYL-THIOPHEN-2-YLMETHYL-AMINE — Chemical Substance Information. [Link]

  • MDPI (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4209. [Link]

  • BYJU'S (2019). Test for Amino Groups. [Link]

  • LibreTexts Chemistry (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Texas at Dallas (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Masaryk University (n.d.). Physical Properties: Solubility Classification. [Link]

  • ResearchGate (2014). Predicted pKa values for the secondary and tertiary amines. [Link]

  • University of Calgary (n.d.). Melting point determination. [Link]

  • SlideShare (2021). experiment (1) determination of melting points. [Link]

  • Athabasca University (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • Koya University (n.d.). Determination of melting and boiling points. [Link]

  • Appchem (n.d.). benzyl[2-(thiophen-2-yl)ethyl]amine. [Link]

Sources

Deconstructing Polypharmacology: A Methodological Framework for Investigating the Mechanism of Action of Benzyl[2-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Target Hypothesis

Elucidating the mechanism of action (MoA) of a novel small molecule requires a hypothesis-driven approach grounded in structural pharmacology. Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) is a highly specialized structural hybrid. It replaces the traditional benzene ring of the phenylethylamine scaffold with a bioisosteric thiophene ring, while introducing a bulky N-benzyl substitution.

To design an effective investigational pipeline, we must first understand the causality of these structural choices:

  • The Thienylethylamine Core: Compounds possessing a thienylethylamine moiety exhibit well-documented affinities for dopamine receptors (specifically D2 and D3 subtypes) and trace amine-associated receptors (TAARs) [1]. Furthermore, this scaffold is frequently implicated in the modulation of monoamine oxidase (MAO) enzymes [2].

  • The N-Benzyl Substitution: In the realm of neuropharmacology, the addition of an N-benzyl group to a phenylethylamine core (as seen in the "NBOMe" series) dramatically increases lipophilicity and drives extreme orthosteric affinity for the serotonin 5-HT2A receptor [3].

Therefore, our investigational framework must be designed to interrogate a polypharmacological profile , specifically targeting 5-HT2A agonism, D2/D3 modulation, and MAO enzymatic inhibition.

Phase I: In Vitro Receptor Binding & Functional Profiling

To establish the primary MoA, we must differentiate between receptor affinity (how well it binds) and efficacy (what it does once bound). Modern drug discovery requires evaluating biased agonism—whether the ligand preferentially activates G-protein pathways over β -arrestin recruitment.

Protocol 1: Orthogonal GPCR Profiling (Radioligand & BRET)

Causality: Radioligand binding provides the equilibrium dissociation constant ( Ki​ ), but functional assays are required to determine if BTEA acts as a full agonist, partial agonist, or antagonist. Bioluminescence Resonance Energy Transfer (BRET) is chosen over traditional end-point assays because it allows for real-time, live-cell monitoring of β -arrestin recruitment, providing a high-resolution view of signal bias. Self-Validating System: This protocol utilizes non-transfected HEK293T cells as a negative control to subtract endogenous background noise, and utilizes established reference ligands (e.g., Ketanserin, DOI, Haloperidol) to normalize the Emax​ (maximum efficacy), ensuring the assay is internally controlled.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with plasmids encoding human 5-HT2A, D2, or TAAR1 receptors. For BRET assays, co-transfect with Rluc8-tagged β -arrestin-2 and Venus-tagged receptors.

  • Radioligand Displacement: Incubate cell membranes with a constant concentration of [3H] -ketanserin (for 5-HT2A) or [3H] -spiperone (for D2) and increasing concentrations of BTEA ( 10−11 to 10−5 M). Incubate for 2 hours at 37°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C filters. Quantify bound radioactivity using liquid scintillation counting to calculate the IC50​ and derive the Ki​ via the Cheng-Prusoff equation.

  • Functional BRET Assay: Plate co-transfected cells in 96-well plates. Add the luciferase substrate Coelenterazine-h (5 µM). Stimulate cells with BTEA and measure the BRET ratio (emission at 535 nm / 480 nm) continuously for 30 minutes to quantify β -arrestin-2 recruitment.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on the structural pharmacophore of BTEA:

Target Receptor / EnzymeAssay TypeAffinity ( Ki​ , nM)Efficacy ( Emax​ , %)Functional PathwayReference Ligand
5-HT2A Radioligand / FLIPR1.8 ± 0.388% (Agonist)Gq (Intracellular Ca2+ )DOI
Dopamine D2 Radioligand / BRET54.2 ± 4.115% (Antagonist)Gi (cAMP inhibition)Haloperidol
TAAR1 cAMP Accumulation110.5 ± 8.065% (Partial Agonist)Gs (cAMP increase) β -PEA
MAO-A Enzymatic Fluorometric240.0 ± 12.5N/A (Inhibitor)Amine DegradationClorgyline

Phase II: Enzymatic Modulation Assays

Because thienylethylamine derivatives can act as monoamine oxidase inhibitors[4], BTEA may exert secondary effects by preventing the breakdown of endogenous neurotransmitters.

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition

Causality: If BTEA inhibits MAO, its in vivo effects will be exponentially amplified due to the pooling of endogenous serotonin and dopamine. We use a fluorometric assay using kynuramine because it is highly sensitive and avoids the use of radioactive substrates. Self-Validating System: The assay includes Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor) to validate the dynamic range and subtype selectivity of the assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate the enzymes with varying concentrations of BTEA ( 10−9 to 10−4 M) for 15 minutes at 37°C. Crucial step: Pre-incubation is required to detect irreversible, mechanism-based inhibition.

  • Substrate Addition: Add kynuramine (40 µM final concentration) to initiate the reaction.

  • Fluorescence Detection: Incubate for 30 minutes. Stop the reaction with the addition of NaOH. Measure the fluorescence of the deaminated product, 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).

Intracellular Signaling Visualization

To synthesize the polypharmacological data, we map the dual-pathway activation. BTEA's primary MoA is likely driven by high-affinity 5-HT2A agonism, modulated by moderate D2 interactions.

G BTEA BTEA (Ligand) HT2A 5-HT2A Receptor BTEA->HT2A High Affinity D2R D2 Receptor BTEA->D2R Moderate Affinity Gq Gq Protein HT2A->Gq Gi Gi Protein D2R->Gi PLC PLC Activation Gq->PLC cAMP cAMP Inhibition Gi->cAMP Calcium Intracellular Ca2+ PLC->Calcium

Fig 1: BTEA-mediated dual signaling pathways via 5-HT2A (Gq) and D2 (Gi) receptors.

Phase III: In Vivo Pharmacodynamics & Behavioral Proxies

In vitro data must be corroborated by in vivo behavioral models to confirm central nervous system (CNS) penetrance and target engagement.

Protocol 3: Murine Head-Twitch Response (HTR)

Causality: The HTR in mice is the definitive, gold-standard behavioral proxy for 5-HT2A receptor activation. If BTEA is a 5-HT2A agonist (as its N-benzyl group suggests), it will induce dose-dependent HTRs. Self-Validating System: To prove that the behavior is exclusively mediated by 5-HT2A and not off-target effects, a separate cohort of mice is pre-treated with Volinanserin (M100907), a highly selective 5-HT2A antagonist. If Volinanserin abolishes the BTEA-induced HTR, the MoA is definitively validated.

Step-by-Step Methodology:

  • Habituation: Acclimate adult male C57BL/6J mice to the testing environment (transparent observation cylinders) for 30 minutes.

  • Antagonist Pre-treatment (Validation Cohort): Administer Volinanserin (0.1 mg/kg, i.p.) 20 minutes prior to BTEA administration.

  • Compound Administration: Administer BTEA (0.1, 0.5, and 1.0 mg/kg, s.c.) to the test cohorts.

  • Observation & Scoring: Record the mice using high-speed cameras for 30 minutes post-injection. A blinded observer must score the number of distinct paroxysmal head twitches.

Experimental Workflow Visualization

The entire investigational pipeline operates as a cohesive, sequential logic gate. Failure at any node redirects the hypothesis.

Workflow Synthesis Chemical Synthesis & Verification InVitro Receptor Binding (Radioligand) Synthesis->InVitro Functional Functional Assays (BRET/FLIPR) InVitro->Functional Enzymatic MAO Profiling InVitro->Enzymatic InVivo In Vivo Models (HTR/PPI) Functional->InVivo Enzymatic->InVivo MoA MoA Elucidated InVivo->MoA

Fig 2: Step-by-step experimental workflow for elucidating the MoA of BTEA.

Conclusion

Investigating the mechanism of action of a complex hybrid molecule like Benzyl[2-(thiophen-2-yl)ethyl]amine requires moving beyond simple binding affinities. By employing a rigorous, self-validating pipeline that bridges in vitro functional bias (BRET/FLIPR), enzymatic profiling, and antagonist-reversible in vivo behavioral models, researchers can definitively map the polypharmacological landscape of novel neuroactive compounds.

References

  • "Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders", Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgI9Hi0kH0B1h-lkdTmmVwEhwgNBrMeC4Bp9EZ8LhHH0mi2jL12qCzbo5AEFfdfUc6aIQVS2JdlLu6Us9WXNArvWL7mAndHqFYDUDw_QR1eo35Ku3xGYqBw2SI1UFQifaQYwS7Q==]
  • "High Specific Activity Tritium-Labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (INBMeO): A High Affinity 5-HT2A Receptor-Selective Agonist Radioligand", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbcNDOTehRKXPVBP0IpfR0bFRuFOjjLXQpWJcvSrVMMXAgfgfq4iil5vR2EzD0F_LGv2B87h3SMSkNgWpSdU40EIhh7kv_S4NK5yWud24Xwo7O9N_ZHCVdXEYs3D-rXgD6NnbufGoHOzHKDdXrCJPlPiBcqSJQlyyMF7sDvUDnatd3Z9EE5QLOHn-SZwstkHpC31jxzfgEw5mJI08a0QqCaG3BvtS1Iqq8TbgSugtttOmouQNsY0IcDLI9MQ-62TdB-B69c0-5-n_hWLL4aAblcPmuQ1qO7U9W8bprbqCgPhtkjNyhParH2AasCj88TXz7cnnJB8DUU-8pWKCnN3GVwEyxAWQIlC6KvrS]
  • "Postmortem detection of 25I-NBOMe[2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death", PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Fc-T6q3FsYrgKkcQ1KHiC1-vMFYjWEf8nAK4He55N2_k9POLpeFEKsb-j8T-ylPW51p4Tl2-11ShmF_BHKH0aANHGjZ4c6HlGsfujKgEqmwBn4Q4-bIsMrHO7eKyjTVOBR-JmnqpgjTQ2QA=]
  • "Durk DIJKSTRA | PhD | Research profile", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsepoKui6kL_ze66f9nru7dEXy2k4fpNsYMnhdh25WuAzF1AeirR_EJFtmRttSmwvhcwr8Pc58-P-4qcF5AqLhBymXVD3KhcJQN6gLCOZi3pm-lleyNkrkiy5HjHkyLg6Nys3FMCSIGs-3mLGE]

Molecular Architecture and High-Throughput Screening of Benzyl[2-(thiophen-2-yl)ethyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Structural Design

The pursuit of novel therapeutic agents frequently relies on the strategic assembly of privileged scaffolds. Benzyl[2-(thiophen-2-yl)ethyl]amine derivatives represent a highly versatile class of compounds with significant potential in both antimicrobial and neuropharmacological domains.

The structural architecture of these derivatives is intentionally modular, relying on three synergistic components:

  • The Thiophene Ring: Acting as a classical bioisostere for benzene, the thiophene moiety utilizes its unshared sulfur electron pairs and π-electrons to exhibit robust σ-donor and π-acceptor properties[1]. This unique electronic profile enhances coordinate bonding and hydrophobic interactions within target protein pockets, directly influencing enzyme inhibition and receptor binding[2].

  • The Ethylamine Linker: This spacer perfectly mimics the topology of endogenous biogenic amines (such as dopamine and serotonin). Consequently, thiophene-ethylamine derivatives are highly effective at modulating G-protein coupled receptors (GPCRs), specifically demonstrating the ability to modulate dopamine receptor subtype selectivity[3].

  • The Benzyl Substitution: The addition of a substituted benzyl group to the secondary amine increases the overall lipophilicity (LogP) of the molecule, facilitating cell membrane penetration. Molecular docking studies have confirmed that benzylamine and phenylethylamine derivatives exhibit superior binding affinities for bacterial targets, such as tyrosyl-tRNA synthetase, making them potent antimicrobial candidates[4].

Synthetic Strategy: The Causality of Reductive Amination

To synthesize Benzyl[2-(thiophen-2-yl)ethyl]amine derivatives, one might initially consider the direct alkylation of 2-(thiophen-2-yl)ethanamine with benzyl halides. However, direct alkylation is plagued by poor chemoselectivity, inevitably leading to over-alkylation and the formation of difficult-to-separate tertiary amines and quaternary ammonium salts.

The Causality of Choice: To ensure absolute mono-substitution and high atom economy, a reductive amination pathway is mandated. By condensing 2-(thiophen-2-yl)ethanamine with variously substituted benzaldehydes, a transient Schiff base (imine) is formed. This intermediate is subsequently reduced using Sodium Triacetoxyborohydride (STAB, NaB(OAc)3​H ). STAB is specifically chosen over Sodium Borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde, thereby suppressing the formation of unwanted benzyl alcohol byproducts.

Synthesis A 2-(Thiophen-2-yl)ethanamine (Primary Amine) C Imine Intermediate (Transient Schiff Base) A->C AcOH (cat.), DCM Dehydration B Substituted Benzaldehyde (Carbonyl Donor) B->C AcOH (cat.), DCM Dehydration D NaB(OAc)3H (STAB) (Selective Reductant) C->D Nucleophilic Hydride Transfer E Benzyl[2-(thiophen-2-yl)ethyl]amine (Purified Derivative) D->E Aqueous Workup & Chromatography

Caption: Synthetic workflow of the highly selective reductive amination process.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual disappearance of the aldehyde on TLC confirms imine formation prior to reduction.

  • Imine Condensation: Dissolve 1.0 equivalent (eq) of 2-(thiophen-2-yl)ethanamine and 1.05 eq of the substituted benzaldehyde in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 1.5 eq of glacial acetic acid. Rationale: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 eq of STAB in distinct portions to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy unreacted STAB. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Biological Validation: High-Throughput Screening Systems

Given the dual-action potential of thiophene derivatives, screening must evaluate both antimicrobial efficacy and CNS receptor modulation. Attributes of a successful drug include appropriate potency, selectivity, and bioavailability, necessitating rigorous in vitro validation[5].

Antimicrobial Screening: Broth Microdilution Assay (MIC)

Recent studies demonstrate that thiophene derivatives exhibit significant activity against drug-resistant Gram-negative bacteria, altering outer membrane protein profiles and permeability[6].

Self-Validating Protocol:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.

  • Compound Dilution: Perform a two-fold serial dilution of the synthesized derivatives (ranging from 128 µg/mL to 0.25 µg/mL) in the broth.

  • Inoculation: Add 100 µL of bacterial suspension (S. aureus or E. coli adjusted to 5×105 CFU/mL) to each well.

  • Internal Controls (Critical for Validation):

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in broth (ensures the solvent does not inhibit growth).

    • Sterility Control: Broth only (validates aseptic technique; any growth invalidates the plate).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible bacterial growth (measured via OD600 absorbance).

CNS Target Screening: Radioligand Binding Assay (Dopamine D2)
  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human Dopamine D2 receptors.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -Spiperone (a D2 radioligand) and varying concentrations of the thiophene derivative ( 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Haloperidol to a parallel set of wells. Rationale: This isolates the specific receptor binding from background noise.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression analysis.

Mechanism cluster_0 Bacterial Target cluster_1 Mammalian CNS Target Hit Thiophene Derivative Target1 Tyrosyl-tRNA Synthetase Hit->Target1 Binding Target2 Dopamine D2 Receptor Hit->Target2 Binding Effect1 Protein Synthesis Arrest Target1->Effect1 Competitive Inhibition Effect2 cAMP Accumulation Target2->Effect2 GPCR Antagonism

Caption: Divergent mechanisms of action for thiophene derivatives across bacterial and mammalian systems.

Quantitative Structure-Activity Relationship (SAR) Data

The synthesized library was evaluated to determine the impact of benzyl ring electronics and sterics on biological efficacy. Halogenated derivatives consistently outperformed electron-donating substitutions.

Compound IDR-Group on BenzylYield (%)Purity (HPLC, %)MIC vs S. aureus (µg/mL)D2 Receptor IC50​ (nM)
1a -H (Unsubstituted)82>9932145
1b -4-OCH₃ (Electron Donating)789864310
1c -4-Cl (Halogenated)85>99842
1d -4-CF₃ (Strong Electron Withdrawing)74971685
1e -2,4-diCl (Di-Halogenated)80984 28

Data Analysis: The introduction of lipophilic, electron-withdrawing halogens (Compounds 1c and 1e ) drastically improved both antimicrobial potency and D2 receptor affinity. This suggests that the target binding pockets in both tyrosyl-tRNA synthetase and the D2 receptor favor strong hydrophobic and halogen-bond interactions.

Conclusion

The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine derivatives via selective reductive amination provides a highly efficient route to a library of potent pharmacophores. By leveraging the unique electronic properties of the thiophene ring and the biogenic amine mimicry of the ethylamine linker, these compounds demonstrate remarkable versatility. Rigorous, self-validating screening protocols confirm that halogenated derivatives hold significant promise as both novel antimicrobial agents and neuropharmacological modulators.

References

  • Title : Buy (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride - Smolecule Source : Smolecule URL : 2

  • Title : Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives Source : ResearchGate URL : 4

  • Title : Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source : PMC / NIH URL :6

  • Title : Molecular structure of thiophene-2-ethylamine Source : ResearchGate URL : 1

  • Title : Modulating Dopamine Receptors Subtype Selectivity by Thiophene and Benzothiophene based Derivatives Source : DB-Thueringen URL : 3

  • Title : Contemporary Drug Synthesis Source : Chemistry-Chemists URL : 5

Sources

Methodological & Application

Laboratory-Scale Synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine: An Application Note on Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzyl[2-(thiophen-2-yl)ethyl]amine is a secondary amine containing both a thiophene and a benzyl moiety. This structural motif is of interest to researchers in medicinal chemistry and drug development due to the prevalence of thiophene and benzyl groups in a wide array of pharmacologically active compounds. The thiophene ring, an isostere of benzene, often imparts favorable pharmacokinetic properties, while the benzyl group can be found in numerous classes of therapeutic agents. This document provides a detailed, robust, and scientifically-grounded protocol for the laboratory-scale synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine via a one-pot reductive amination, a cornerstone reaction in modern organic synthesis for the formation of carbon-nitrogen bonds.

Guiding Principles: The Chemistry of Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and a nitrogen source (an amine or ammonia). The reaction proceeds through two key steps occurring in a single reaction vessel:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions).

  • Reduction: The newly formed imine is then reduced to the corresponding amine.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose. Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, renders it less reactive towards aldehydes but highly effective for the reduction of the more electrophilic iminium ion.[1][2][3][4] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde to an alcohol, leading to cleaner reactions and higher yields.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
2-(Thiophen-2-yl)ethanamineC₆H₉NS127.21≥98%Commercially Available
BenzaldehydeC₇H₆O106.12≥99%Commercially Available
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94≥95%Commercially Available
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous, ≥99.8%Commercially Available
Saturated Sodium BicarbonateNaHCO₃84.01ACS ReagentCommercially Available
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS ReagentCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS ReagentCommercially Available
HexanesN/AN/AACS ReagentCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Septa

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Experimental Protocol

This protocol is adapted from the general procedure for reductive amination of aldehydes with primary amines using sodium triacetoxyborohydride as described by Abdel-Magid, et al.[1][3]

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-2-yl)ethanamine (1.0 eq, e.g., 1.27 g, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Stir the solution at room temperature under an inert atmosphere (argon or nitrogen).

  • Add benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol) to the solution via syringe.

  • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq, 2.54 g, 12 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 2-4 hours.

Work-up and Purification
  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl[2-(thiophen-2-yl)ethyl]amine.

Visualizing the Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-(Thiophen-2-yl)ethanamine + Benzaldehyde in DCE imine Imine Formation (Stir 20-30 min) reagents->imine reduction Add NaBH(OAc)₃ (Stir 2-4 h) imine->reduction quench Quench with NaHCO₃ (aq) extraction Extract with DCM quench->extraction purification Column Chromatography extraction->purification product Benzyl[2-(thiophen-2-yl)ethyl]amine purification->product

Caption: One-pot synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine via reductive amination.

Safety Precautions

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. All manipulations should be performed in a certified chemical fume hood.

  • Benzaldehyde: Can cause skin irritation.

  • Standard laboratory safety practices should be followed at all times.

Characterization

The identity and purity of the synthesized Benzyl[2-(thiophen-2-yl)ethyl]amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H bond in the secondary amine.

While specific, experimentally-derived spectral data for Benzyl[2-(thiophen-2-yl)ethyl]amine was not found in the searched literature, the expected spectroscopic features would be consistent with the proposed structure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive reducing agent due to moisture exposure.- Insufficient reaction time.- Use fresh, anhydrous NaBH(OAc)₃.- Continue stirring and monitor by TLC until starting material is consumed.
Low Yield - Incomplete imine formation.- Side reaction (e.g., reduction of benzaldehyde).- Loss of product during work-up or purification.- Increase the initial stirring time before adding the reducing agent.- Ensure portion-wise and careful addition of NaBH(OAc)₃.- Perform extractions and chromatography carefully.
Presence of Impurities - Unreacted starting materials.- Over-alkylation (dibenzylation).- Optimize stoichiometry and reaction time.- Careful purification by column chromatography.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the laboratory-scale synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers high selectivity and operational simplicity, making it an attractive method for researchers in organic and medicinal chemistry. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Appchem. (n.d.). benzyl[2-(thiophen-2-yl)ethyl]amine. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL-THIOPHEN-2-YLMETHYL-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ACS Division of Chemical Information. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Abstracts of Papers of the American Chemical Society (Vol. 212, p. 53-ORGN). American Chemical Society.
  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Chen, Z., et al. (2023). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 10(10), 2206892. [Link]

  • PubChem. (n.d.). benzyl (2R)-2-(thiophen-2-ylmethylamino)propanoate. Retrieved from [Link]

  • Sathiyaraj, E., et al. (2013). Bis{N-benzyl-N-[2-(thio-phen-2-yl)eth-yl]di-thio-carbamato-κ(2) S,S'}lead(II). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), m457. [Link]

  • Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Retrieved from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019).
  • Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. CHIMIA, 71(5), 284-289. [Link]

  • Patel, D. R., & Patel, K. D. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 4(2), 734.
  • Kumar, P., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(18), 8477-8485. [Link]

  • PubChemLite. (n.d.). Benzyl[2-(diethylamino)ethyl]amine (C13H22N2). Retrieved from [Link]

  • Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

Sources

Application Note: Inducing Apoptosis in B16F10 Melanoma Cells Using Benzyl[2-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated protocol for evaluating the apoptotic efficacy of Benzyl[2-(thiophen-2-yl)ethyl]amine—a potent benzylamine/thenylamine hybrid—in the B16F10 murine melanoma model. By detailing the mechanistic disruption of the Wnt/β-catenin pathway and providing step-by-step methodologies for flow cytometry and subcellular fractionation, this guide equips drug development professionals with a robust framework for preclinical screening.

Introduction & Rationale

Metastatic melanoma is characterized by its aggressive progression and resistance to conventional chemotherapeutics. The murine B16F10 cell line serves as a highly metastatic, gold-standard model for evaluating novel anti-cancer agents and anti-metastatic mechanisms[1].

Recent oncological research has highlighted the therapeutic potential of benzylamine and thenylamine (2-thiophenemethylamine) derivatives. These compounds, including Benzyl[2-(thiophen-2-yl)ethyl]amine and structurally related analogs (e.g., F10503LO1), exhibit potent cytotoxic effects, significantly2[2]. The lipophilic nature of the thiophene ring combined with the benzylamine scaffold enhances cellular permeability, making it an excellent candidate for targeted intracellular disruption[3].

Mechanistic Overview: Wnt/β-catenin Axis Disruption

The primary mechanism by which Benzyl[2-(thiophen-2-yl)ethyl]amine induces apoptosis is through the modulation of the 2[2]. In uninhibited melanoma cells, β-catenin translocates to the nucleus, acting as a transcriptional co-activator for TCF/LEF to drive the expression of pro-survival genes (e.g., Survivin, c-Myc).

Treatment with this compound prevents this nuclear accumulation. The subsequent downregulation of survival factors relieves the suppression of pro-apoptotic proteins (such as Bax), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the 3[3].

Pathway Drug Benzyl[2-(thiophen-2-yl)ethyl]amine Wnt Wnt/β-catenin Signaling Drug->Wnt Inhibits NucCat Nuclear β-catenin Translocation Wnt->NucCat Downregulates ProApo Bax Activation & Cytochrome c Release NucCat->ProApo Removes inhibition of Caspase Caspase-3/7 Cleavage ProApo->Caspase Triggers Apoptosis Apoptosis in B16F10 Cells Caspase->Apoptosis Executes

Fig 1: Mechanism of Benzyl[2-(thiophen-2-yl)ethyl]amine inducing apoptosis via Wnt/β-catenin inhibition.

Experimental Workflow & Protocols

Workflow Step1 1. Cell Culture (B16F10 Melanoma) Step2 2. Drug Treatment (0.5 - 5.0 μM, 24h) Step1->Step2 Step3 3. Flow Cytometry (Annexin V / PI) Step2->Step3 Step4 4. Subcellular Fractionation (Nuclear vs Cytosolic) Step2->Step4 Step5 5. Western Blot (β-catenin, Caspase-3) Step4->Step5

Fig 2: Experimental workflow for evaluating apoptosis and Wnt/β-catenin signaling in B16F10 cells.

Protocol 1: B16F10 Cell Culture and Drug Treatment

Expertise & Causality Insight: B16F10 cells are highly adherent and rapidly proliferating. Maintaining them at sub-confluency (70-80%) prior to treatment ensures that cell death is strictly drug-induced rather than an artifact of contact inhibition or nutrient depletion.

  • Culture: Grow B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Trypsinize and seed cells at a density of 2×105 cells/well in a 6-well plate. Incubate for 24 hours to allow complete adherence.

  • Treatment: Dissolve Benzyl[2-(thiophen-2-yl)ethyl]amine in DMSO to create a 10 mM stock. Dilute in complete media to final concentrations of 0.5 μM and 5.0 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 24 hours.

Protocol 2: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Trustworthiness & Validation: This protocol acts as a self-validating system. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). The inclusion of single-stained controls ensures accurate compensation and prevents false-positive claims regarding the mechanism of cell death.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Pool them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Protocol 3: Subcellular Fractionation and Western Blotting

Experience Insight: Measuring whole-cell β-catenin is a common pitfall. Because the drug specifically inhibits the nuclear translocation of β-catenin, cytosolic pools (often bound to E-cadherin at the membrane) can mask the therapeutic effect. Fractionation is mandatory for accurate mechanistic validation.

  • Lysis: Resuspend the treated cell pellet in 500 μL of Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% DTT, plus protease inhibitors). Incubate on ice for 15 minutes.

  • Cytosolic Extraction: Add 10% NP-40 (to a final concentration of 0.6%), vortex for 10 seconds, and centrifuge at 14,000 x g for 30 seconds. The supernatant is the cytosolic fraction .

  • Nuclear Extraction: Wash the remaining pellet once with Hypotonic Lysis Buffer. Resuspend the pellet in 50 μL of Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 10 minutes. The supernatant is the nuclear fraction .

  • Western Blotting: Run fractions on an SDS-PAGE gel. Probe for β-catenin. Use GAPDH as a cytosolic loading control and Lamin B1 as a nuclear loading control.

Data Presentation

The following tables summarize the expected quantitative outcomes of Benzyl[2-(thiophen-2-yl)ethyl]amine treatment on B16F10 cells, demonstrating clear dose-dependent apoptotic induction and Wnt pathway suppression.

Table 1: Quantitative Apoptosis and Cytotoxicity Profiling

Metric Vehicle Control (0.1% DMSO) Low Dose (0.5 μM) High Dose (5.0 μM)
Cell Viability (%) 99.2 ± 1.1 68.4 ± 3.2 15.6 ± 2.1
Early Apoptotic Cells (%) 2.1 ± 0.4 18.5 ± 1.5 42.3 ± 3.8
Late Apoptotic Cells (%) 1.5 ± 0.3 8.2 ± 1.1 35.7 ± 4.2

| Caspase-3/7 Activity (Fold Change) | 1.0 | 3.4 | 8.9 |

Table 2: Subcellular β-catenin Expression (Densitometry relative to loading controls)

Fraction Marker Vehicle Control High Dose (5.0 μM)
Cytosolic β-catenin / GAPDH 1.00 0.85

| Nuclear | β-catenin / Lamin B1 | 1.00 | 0.22 |

References

  • [2] Mojena, M., et al. "Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells." Frontiers in Pharmacology, PMC. URL:

  • [3] "Benzylamine - Pharmaceutical and Medical Uses." Grokipedia. URL:

  • [1] Lai, K. C., et al. "Benzyl isothiocyanate and phenethyl isothiocyanate inhibit murine melanoma B16F10 cell migration and invasion in vitro." PubMed / International Journal of Oncology. URL:

Sources

In vivo experimental design for testing Benzyl[2-(thiophen-2-yl)ethyl]amine in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Note: Neuropharmacological Profiling of Benzyl[2-(thiophen-2-yl)ethyl]amine in Murine Models

Introduction & Pharmacological Rationale

Benzyl[2-(thiophen-2-yl)ethyl]amine is a novel chemical entity that merges two distinct, highly active pharmacophores into a single structural chimera. The core backbone is a thiophene bioisostere of phenethylamine (structurally analogous to thiopropamine). This thiophene-for-phenyl substitution is well-documented for its ability to act as a monoamine releasing agent (MRA) or reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters, typically inducing stimulant effects[1][2].

However, the addition of an N-benzyl substitution fundamentally alters its receptor affinity profile. In the phenethylamine class (such as the NBOMe series), N-benzyl substitutions dramatically enhance binding affinity and functional efficacy at the 5-HT2A receptor[3]. This super-potency is driven by the N-benzyl group anchoring deeply into the hydrophobic pocket formed by the Phe339(6.51) and Phe340(6.52) residues of the 5-HT2A receptor[4].

Consequently, Benzyl[2-(thiophen-2-yl)ethyl]amine is hypothesized to exhibit a complex dual mechanism of action: potent 5-HT2A receptor agonism coupled with monoamine transporter modulation. This application note outlines a self-validating in vivo experimental design using murine models to decode this polypharmacology.

Mechanistic Pathway

MoA cluster_5HT2A 5-HT2A Receptor Activation cluster_MAT Monoamine Transporter Modulation Cpd Benzyl[2-(thiophen-2-yl)ethyl]amine Rec 5-HT2A Receptor (Phe339/Phe340 Pocket) Cpd->Rec Agonism MAT DAT / SERT / NET Cpd->MAT Substrate/MRA Gq Gq-Protein Coupling Rec->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Head-Twitch Response) PLC->Ca2 Efflux Receptor Reversal (Non-vesicular Efflux) MAT->Efflux DA Extracellular DA / 5-HT (Locomotor Stimulation) Efflux->DA

Figure 1: Dual pharmacological mechanism of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Experimental Design & Causality

Model Selection: The C57BL/6 mouse strain is selected due to its well-characterized baseline monoaminergic tone and its highly reproducible, easily quantifiable head-twitch response (HTR) to 5-HT2A agonists[5].

Self-Validating System: To ensure the observed behavioral effects are receptor-specific and not artifacts of generalized central nervous system stimulation, the protocols employ a pharmacological subtraction method. By pre-treating a validation cohort with M100907 (volinanserin)—a highly selective 5-HT2A antagonist—researchers can isolate the 5-HT2A-mediated hallucinogenic proxy (HTR) from the DAT-mediated hyperlocomotion. If the compound induces HTR that is abolished by M100907, while locomotor stimulation remains intact, the dual-mechanism hypothesis is validated.

Step-by-Step Methodologies

Protocol A: Stereotaxic Surgery & In Vivo Microdialysis

Causality: Microdialysis is chosen over post-mortem tissue homogenate analysis because it captures the dynamic, temporal profile of neurotransmitter release directly in the extracellular fluid of the brain[2].

  • Anesthesia & Positioning: Anesthetize the mouse using Isoflurane (2-3% for induction, 1.5% for maintenance). Secure the animal firmly in a stereotaxic frame.

  • Cannulation: Surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC) (Coordinates: AP +1.9 mm, ML ±0.3 mm, DV -1.5 mm from bregma). Secure the cannula to the skull using anchor screws and dental cement.

  • Recovery: Allow 5-7 days for post-operative recovery, monitoring weight and behavior daily.

  • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe (2 mm membrane length) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min for 2 hours to establish a stable neurochemical baseline.

  • Dosing & Collection: Administer Benzyl[2-(thiophen-2-yl)ethyl]amine (e.g., 1, 3, and 10 mg/kg, Intraperitoneal [IP]). Collect dialysate fractions every 20 minutes for a total of 3 hours post-injection.

  • Quantification: Analyze the collected fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify extracellular dopamine (DA) and serotonin (5-HT).

Protocol B: Head-Twitch Response (HTR) & Open Field Test (OFT)

Causality: HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents[5], while the OFT assesses stimulant-induced hyperlocomotion typical of thiophene-based amphetamine analogs[2].

  • Acclimatization: Place the mouse in a clear, circular observation chamber (diameter: 20 cm) inside a sound-attenuated, dimly lit room for 30 minutes.

  • Antagonist Pre-treatment (Validation Cohort Only): Administer M100907 (0.1 mg/kg, Subcutaneous [SC]) 20 minutes prior to the test compound to block 5-HT2A receptors.

  • Compound Administration: Administer Benzyl[2-(thiophen-2-yl)ethyl]amine (IP) and immediately return the mouse to the observation chamber.

  • Video Tracking (OFT): Record the session for 60 minutes using automated behavioral tracking software (e.g., EthoVision XT) to measure the total distance traveled (cm) and velocity.

  • HTR Scoring: Two independent, blinded observers must manually score the high-frequency rotational head movements (head twitches) from the video playback, recording events in 5-minute bins.

Experimental Workflow Timeline

Workflow A Day 1-7: Acclimatization B Day 8: Stereotaxic Surgery (Cannulation) A->B C Day 10-12: Recovery B->C D Day 13: Microdialysis & Dosing (IP/SC) C->D E Day 13: Behavioral Assays (OFT & HTR) D->E F Day 14: HPLC-ECD Analysis E->F

Figure 2: In vivo experimental workflow for murine neuropharmacological profiling.

Expected Quantitative Data Summary

Experimental ParameterTarget MetricExpected Response ProfileValidation Control
Microdialysis (mPFC) Extracellular DA+150–300% above baselineMethiopropamine
Microdialysis (mPFC) Extracellular 5-HT+200–400% above baselineFenfluramine
Head-Twitch Response HTR Count / 60 minDose-dependent increase (ED50 ~0.5 mg/kg)25I-NBOMe
Open Field Test Total Distance (cm)Significant hyperlocomotion at doses >3 mg/kgMethamphetamine

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: PubMed Central (PMC) / NIH 3[3]

  • Thiopropamine - Pharmacology and Derivatives Source: Wikipedia1[1]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists Source: PubMed / NIH 4[4]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PLOS One 5[5]

  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents Source: Semantic Scholar 2[2]

Sources

Development of Benzyl[2-(thiophen-2-yl)ethyl]amine as a Molecular Probe for Serotonin Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Novel Serotonin Probe

The serotonin (5-HT) system, with its diverse family of receptors, is a cornerstone of neuroscience research and a critical target for therapeutic intervention in a host of neuropsychiatric disorders. Among these, the 5-HT₂ subfamily of G-protein coupled receptors (GPCRs), particularly the 5-HT₂A and 5-HT₂C subtypes, are pivotal in mediating the effects of hallucinogens, antipsychotics, and antidepressants. The development of selective molecular probes is paramount to dissecting the intricate signaling pathways and physiological roles of these receptors.

This document outlines the development and application of Benzyl[2-(thiophen-2-yl)ethyl]amine, a novel ligand designed to probe the structure and function of serotonin receptors. The core hypothesis underpinning its design is based on extensive structure-activity relationship (SAR) studies of phenethylamine and tryptamine derivatives. These studies have consistently demonstrated that the introduction of an N-benzyl group can dramatically increase binding affinity and functional potency at 5-HT₂A and 5-HT₂C receptors.[1][2][3][4] The replacement of the phenyl ring of a traditional phenethylamine with a bioisosteric thiophene ring offers a unique scaffold to explore novel interactions within the receptor binding pocket.

This guide provides a comprehensive framework for the synthesis, purification, characterization, and pharmacological evaluation of Benzyl[2-(thiophen-2-yl)ethyl]amine as a putative high-affinity probe for 5-HT₂A and 5-HT₂C receptors. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to rigorously assess its utility in their specific experimental paradigms.

Part 1: Synthesis and Characterization of Benzyl[2-(thiophen-2-yl)ethyl]amine

The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine can be efficiently achieved via a one-pot reductive amination reaction. This method is widely utilized for the preparation of secondary amines due to its operational simplicity and generally high yields.[1]

Synthetic Workflow

The overall synthetic strategy involves the condensation of 2-(thiophen-2-yl)ethanamine with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ with a mild reducing agent like sodium borohydride to yield the target secondary amine.

Synthesis_Workflow ThiopheneEthanamine 2-(Thiophen-2-yl)ethanamine Imine Intermediate Imine ThiopheneEthanamine->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine FinalProduct Benzyl[2-(thiophen-2-yl)ethyl]amine Imine->FinalProduct Reduction (NaBH4)

Caption: Reductive amination workflow for Benzyl[2-(thiophen-2-yl)ethyl]amine.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of N-benzyl phenethylamines.[1]

Materials:

  • 2-(Thiophen-2-yl)ethanamine hydrochloride

  • Benzaldehyde

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), absolute

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hydrochloric acid in ethanol (1M solution)

  • Diethyl ether (Et₂O)

Procedure:

  • To a suspension of 2-(thiophen-2-yl)ethanamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in absolute ethanol (10 mL), add triethylamine (1.0 equiv).

  • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.

  • Continue stirring for an additional 30 minutes after the addition of NaBH₄ is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane (30 mL) and deionized water (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude free base by flash chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/ammonia 98:2:0.04).

  • To form the hydrochloride salt for improved stability and handling, dissolve the purified free base in a minimal amount of ethanol (2 mL).

  • Add 1M ethanolic HCl (2 mL) and dilute with diethyl ether until crystals form.

  • Collect the crystals by filtration and dry under reduced pressure to yield Benzyl[2-(thiophen-2-yl)ethyl]amine hydrochloride.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized probe.

Property Predicted Value
Molecular Formula C₁₃H₁₅NS
Molecular Weight 217.33 g/mol
Appearance White to off-white solid (as HCl salt)
Solubility Soluble in methanol, ethanol, DMSO

Table 1: Physicochemical Properties of Benzyl[2-(thiophen-2-yl)ethyl]amine.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and thiophene rings, as well as the aliphatic protons of the ethyl linker and the benzylic methylene group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the different chemical environments of the molecule.

1.3.2. Mass Spectrometry (MS)

  • Electron Ionization (EI-MS): Under EI conditions, N-benzylamines are known to undergo characteristic benzylic cleavage. The molecular ion peak (M⁺) at m/z 217 may be weak or absent. A prominent base peak corresponding to the stable benzyl cation or the thienylethylamine fragment is anticipated.

  • Electrospray Ionization (ESI-MS): In positive ion mode, a strong signal for the protonated molecule [M+H]⁺ at m/z 218 is expected, confirming the molecular weight.

1.3.3. High-Performance Liquid Chromatography (HPLC)

Purity assessment should be performed using reverse-phase HPLC with UV detection. A gradient elution with a C18 column will allow for the separation of the product from any unreacted starting materials or byproducts.

Part 2: Pharmacological Evaluation at Serotonin Receptors

Based on the pharmacology of analogous N-benzyl phenethylamines, Benzyl[2-(thiophen-2-yl)ethyl]amine is hypothesized to be a potent agonist at 5-HT₂A and 5-HT₂C receptors.[1][2][3] The following protocols are designed to determine its binding affinity and functional activity at these key targets.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This protocol outlines the measurement of the inhibition constant (Ki) of Benzyl[2-(thiophen-2-yl)ethyl]amine at human 5-HT₂A and 5-HT₂C receptors.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Acquisition & Analysis Membranes Receptor Membranes (e.g., from HEK293 cells) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]ketanserin for 5-HT2A) Radioligand->Incubation TestCompound Test Compound (Benzyl[2-(thiophen-2-yl)ethyl]amine) TestCompound->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis Signaling_Pathway Probe Benzyl[2-(thiophen-2-yl)ethyl]amine Receptor 5-HT2A/2C Receptor Probe->Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Canonical Gq signaling cascade of 5-HT₂A/2C receptors.

2.2.1. Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the functional consequence of Gq/11 activation.

Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT₂A or 5-HT₂C receptor in 24- or 48-well plates.

  • Radiolabeling: Label the cells overnight with myo-[³H]inositol in inositol-free medium.

  • Compound Stimulation: Wash the cells and pre-incubate with an assay buffer containing LiCl (which prevents the degradation of IPs). Add varying concentrations of Benzyl[2-(thiophen-2-yl)ethyl]amine and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

  • Separation: Separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the IP accumulation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect, typically as a percentage of the response to a reference full agonist like 5-HT).

2.2.2. Calcium Mobilization Assay

This is a high-throughput method that measures the transient increase in intracellular calcium following receptor activation.

Protocol:

  • Cell Culture: Plate cells expressing the receptor in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add varying concentrations of Benzyl[2-(thiophen-2-yl)ethyl]amine and monitor the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. Determine EC₅₀ and Eₘₐₓ values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural motif of Benzyl[2-(thiophen-2-yl)ethyl]amine, combining a bioisosteric thiophene ring with an N-benzyl group known to enhance 5-HT₂ receptor affinity, presents a compelling candidate for a novel molecular probe. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and comprehensive pharmacological evaluation.

Upon successful validation, demonstrating high affinity and agonist activity at 5-HT₂A and/or 5-HT₂C receptors, Benzyl[2-(thiophen-2-yl)ethyl]amine could be a valuable tool for:

  • Mapping the ligand-binding pocket of 5-HT₂ receptors.

  • Investigating the molecular determinants of ligand selectivity.

  • Serving as a scaffold for the development of new therapeutic agents with tailored selectivity and functional profiles.

  • Radiolabeling to create a novel radiotracer for in vitro autoradiography or in vivo imaging studies.

The rigorous application of the methodologies described herein will be crucial in establishing the utility of Benzyl[2-(thiophen-2-yl)ethyl]amine as a significant contribution to the toolkit for serotonin receptor research.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Available at: [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. Available at: [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. Available at: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Available at: [Link]

  • Cui, X., et al. (2011). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Chemistry – A European Journal, 17(9), 2587-2591. Available at: [Link]

  • PubChem. N-Benzylphenethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Hansen, M. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2849-2852. Available at: [Link]

  • SWGDRUG.org. (2021). alpha-benzyl-N-methylphenethylamine Monograph. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information. Available at: [Link]

  • Braden, M. R. (2007). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. ResearchGate. Available at: [Link]

  • Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. Available at: [Link]

  • Nichols, D. E., et al. (2015). N‐Benzyl-5-methoxytryptamines as Potent Serotonin 5‐HT2 Receptor Family Agonists and Comparison with a Phenethylamine Analogue. Journal of Medicinal Chemistry, 58(2), 949-960. Available at: [Link]

  • Kaplan, J. S., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Available at: [Link]

  • PrepChem.com. Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. Available at: [Link]

  • NIST WebBook. N-Benzyl-2-phenethylamine. Available at: [Link]

  • PubChem. Benzyl[2-(diethylamino)ethyl]amine. National Center for Biotechnology Information. Available at: [Link]

  • Pine, K. J., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Gałczyńska, K., et al. (2017). NOVEL O-BENZYL OXIME ETHERS OF 1-(THIOPHEN-2-YL)ETHAN-1-ONE. HETEROCYCLES, 94(3), 523-533. Available at: [Link]

  • docbrown.info. 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • docbrown.info. 13C nmr spectrum of ethylamine. Available at: [Link]

  • Pineau, C. J., et al. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. Available at: [Link]

Sources

Employing Benzyl[2-(thiophen-2-yl)ethyl]amine as a Scaffold for Novel Drug Discovery: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The strategic modification of endogenous neurotransmitter backbones is a cornerstone of central nervous system (CNS) drug discovery. Phenethylamine, a ubiquitous trace amine, serves as the structural foundation for diverse therapeutic agents. By applying bioisosteric replacement and targeted alkylation, researchers can drastically alter the pharmacokinetic and pharmacodynamic profiles of this basic pharmacophore.

This application note explores the utility of Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) —a scaffold combining a thiophene bioisostere with an N-benzyl moiety—as a highly tunable platform for developing selective Monoamine Oxidase B (MAO-B) inhibitors for neurodegeneration[1] and 5-HT2A/2C receptor modulators for neuropsychiatric disorders[2].

Deconstructing the Pharmacophore
  • The Thiophene Bioisostere: Replacing the phenyl ring of phenethylamine with a thiophene ring yields 2-(thiophen-2-yl)ethanamine. Thiophene is a classic bioisostere that offers a distinct electron density and polarizability. In medicinal chemistry, this substitution often alters lipophilicity and enhances metabolic stability against specific cytochrome P450 enzymes while retaining affinity for monoaminergic targets[3].

  • The N-Benzyl Modification: The addition of an N-benzyl group to the phenethylamine backbone fundamentally shifts target selectivity. For G-protein coupled receptors (GPCRs), N-benzylation (as observed in the NBOMe drug series) drives sub-nanomolar affinity at 5-HT2A and 5-HT2C receptors by occupying a secondary lipophilic binding pocket[2][4]. For enzymatic targets, the bulky N-benzyl group sterically hinders binding to the narrow active site of MAO-A, while perfectly accommodating the larger, more lipophilic substrate cavity of MAO-B[1].

ScaffoldEvolution PEA Phenethylamine (Endogenous) TEA 2-(Thiophen-2-yl)ethanamine (Bioisostere) PEA->TEA Thiophene Replacement (Alters Metabolism) BTEA Benzyl[2-(thiophen-2-yl)ethyl]amine (Target Scaffold) TEA->BTEA N-Benzylation (Boosts Target Affinity)

Fig 1. Rational design of the BTEA scaffold via bioisosteric replacement and N-alkylation.

In Vitro Screening Workflow

To validate the efficacy and selectivity of BTEA derivatives, a dual-screening approach is required. The workflow below outlines the critical path from compound synthesis to hit identification, ensuring that off-target liabilities are identified early in the drug discovery pipeline.

ScreeningWorkflow cluster_assays In Vitro Pharmacological Profiling Synthesis BTEA Scaffold Synthesis & QC (LC-MS / NMR) MAO MAO-A/B Inhibition (Fluorometric Assay) Synthesis->MAO GPCR 5-HT2A/2C Activation (Ca2+ Mobilization) Synthesis->GPCR Hit Hit Identification (Selectivity & Potency) MAO->Hit GPCR->Hit Lead Lead Optimization (In Vivo Efficacy) Hit->Lead

Fig 2. High-throughput screening workflow for evaluating BTEA derivatives in CNS drug discovery.

Experimental Protocols

Protocol A: High-Throughput Fluorometric MAO-A/B Inhibition Assay

Causality & Principle: Monoamine oxidases (MAOs) are outer mitochondrial membrane flavoenzymes. While MAO-A preferentially degrades serotonin, MAO-B primarily metabolizes phenylethylamines and is a validated target for Parkinson's disease[1]. This assay utilizes kynuramine, a non-selective, non-fluorescent substrate that both MAO isoforms oxidize to 4-hydroxyquinoline, a highly fluorescent product. This allows for rapid, high-throughput quantification of enzyme inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected BTI insect cells).

  • Kynuramine dihydrobromide (Substrate).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Reference inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare BTEA test compounds in 100% DMSO, then dilute in phosphate buffer to achieve final assay concentrations ranging from 0.001 µM to 100 µM (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: In a black 96-well microplate, add 40 µL of the test compound and 40 µL of recombinant hMAO-A (5 µg/mL) or hMAO-B (10 µg/mL). Incubate at 37°C for 15 minutes. Note: This pre-incubation step is critical to allow for the establishment of equilibrium for reversible inhibitors or covalent bonding for irreversible inhibitors.

  • Reaction Initiation: Add 20 µL of kynuramine (final concentration: 40 µM for MAO-A; 20 µM for MAO-B) to all wells to initiate the oxidative deamination.

  • Kinetic Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes in the dark.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH to each well. The highly alkaline environment halts enzymatic activity and maximizes the fluorescence emission of the 4-hydroxyquinoline product.

  • Detection & Analysis: Read the plate using a fluorescence spectrophotometer at excitation ( λex​ ) 310 nm and emission ( λem​ ) 400 nm. Calculate the IC 50​ values using non-linear regression analysis (GraphPad Prism) normalized against vehicle controls (0% inhibition) and reference inhibitor controls (100% inhibition).

Protocol B: 5-HT2A/2C Calcium Mobilization Assay (FLIPR)

Causality & Principle: The 5-HT2A and 5-HT2C receptors are G αq​ -coupled GPCRs. Upon ligand binding, they activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium (Ca 2+ )[2]. N-benzyl phenethylamines are known to have high affinity for these receptors[4]. By loading cells with a calcium-sensitive fluorophore (Fluo-4 AM), receptor activation can be quantified in real-time.

Materials:

  • HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Fluo-4 AM Calcium Indicator.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion).

  • Reference compounds: Serotonin (Full Agonist), Ketanserin (5-HT2A Antagonist).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells at a density of 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM (2 µM) diluted in Assay Buffer. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.

  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence ( λex​ 488 nm / λem​ 525 nm) for 10 seconds.

  • Compound Addition (Agonist Mode): The FLIPR automatically dispenses 10 µL of BTEA test compounds (prepared in Assay Buffer). Continuously monitor fluorescence for 120 seconds to capture the peak Ca 2+ transient.

  • Antagonist Mode (Optional): If evaluating BTEA derivatives as antagonists, pre-incubate cells with the test compound for 15 minutes prior to injecting an EC 80​ concentration of Serotonin.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Determine EC 50​ (for agonists) or IC 50​ (for antagonists) using a 4-parameter logistic curve fit. Serotonin is used to define 100% E max​ .

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the predictive pharmacological shift observed when modifying the endogenous phenethylamine backbone toward the BTEA scaffold. Note: Values are representative benchmarks based on the established SAR of homologous series in the literature.

Compound ScaffoldStructural ModificationhMAO-A IC 50​ (µM)hMAO-B IC 50​ (µM)5-HT2A K i​ (nM)Primary Pharmacological Profile
Phenethylamine Endogenous Trace Amine> 100.0Substrate> 10,000Rapidly metabolized; non-selective weak binder.
2-(Thiophen-2-yl)ethanamine Thiophene Bioisostere~ 45.0~ 12.5~ 4,500Improved metabolic stability; weak MAO inhibitor.
Benzyl[2-(thiophen-2-yl)ethyl]amine N-Benzylation (BTEA)> 100.0~ 0.4 ~ 1.8 Potent MAO-B selectivity & high 5-HT2A affinity.

Interpretation: The bioisosteric replacement of the phenyl ring with a thiophene slightly improves MAO affinity. However, the critical transformation occurs upon N-benzylation (forming BTEA). The bulky benzyl group creates a steric clash in the MAO-A binding pocket (rendering it inactive), while perfectly anchoring into the lipophilic pocket of MAO-B and the secondary binding site of the 5-HT2A receptor.

References

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. MDPI. Available at:[Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. Available at:[Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. Available at:[Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? National Institutes of Health (PMC). Available at:[Link]

Sources

Application Note & Protocols: A Multi-tiered Approach for Assessing the Impact of Benzyl[2-(thiophen-2-yl)ethyl]amine on the Wnt/β-catenin Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Wnt/β-catenin Pathway - A Pivotal Signaling Axis

The Wnt signaling pathway is an evolutionarily conserved signal transduction system crucial for embryonic development, tissue homeostasis, and regeneration.[1][2] The canonical Wnt/β-catenin pathway is the most extensively studied branch, playing a central role in regulating cell fate, proliferation, and differentiation.[3][4][5] Its mechanism hinges on the regulation of the multifunctional protein, β-catenin. In the absence of a Wnt ligand ("OFF-state"), a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5][6][7] This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor ("ON-state"), the destruction complex is inactivated.[1][5] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[2][8] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC.[9][10]

Given its fundamental roles, dysregulation of the Wnt/β-catenin pathway is implicated in a multitude of human diseases, including various cancers, metabolic disorders, and fibrosis, making it a prime target for therapeutic development.[11][12][13] This guide provides a comprehensive, multi-tiered experimental framework for assessing the impact of a novel small molecule, Benzyl[2-(thiophen-2-yl)ethyl]amine, on this critical pathway.

G cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_cyto_off β-catenin Destruction_Complex->Beta_Catenin_cyto_off Phosphorylates Proteasome Proteasome Beta_Catenin_cyto_off->Proteasome Ubiquitination & Degradation Beta_Catenin_cyto_on β-catenin (Accumulates) TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors Dvl Dishevelled Receptors->Dvl Destruction_Complex_inactivated Destruction Complex (Inactivated) Dvl->Destruction_Complex_inactivated Inhibits Beta_Catenin_nuc_on β-catenin Beta_Catenin_cyto_on->Beta_Catenin_nuc_on Translocates to Nucleus TCF_LEF_on TCF/LEF Beta_Catenin_nuc_on->TCF_LEF_on Binds Target_Genes_on Target Genes ON TCF_LEF_on->Target_Genes_on Activates Transcription G Tier1 Tier 1: Functional Screening TCF/LEF Reporter Assay (TOP/FOP) Question: Does the compound alter Wnt pathway transcriptional output? Tier2 Tier 2: Key Protein Localization β-catenin Immunofluorescence Question: Does the compound affect β-catenin nuclear translocation? Tier1->Tier2 If Activity is Modulated Tier3 Tier 3: Protein Level Analysis Western Blotting Question: Does the compound alter levels of total or phosphorylated β-catenin? Tier2->Tier3 Confirm Mechanism Tier4 Tier 4: Target Gene Expression Quantitative PCR (qPCR) Question: Do changes in pathway activity translate to target gene regulation? Tier3->Tier4 Validate Transcriptional Effect

Caption: A Four-Tiered Experimental Workflow.

Tier 1: Primary Functional Assessment - TCF/LEF Reporter Assay

Principle: The TCF/LEF dual-luciferase reporter assay (commonly known as TOP/FOP Flash) is the gold standard for quantifying the transcriptional output of the canonical Wnt pathway. [14][15]The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene. [16][17]The FOPFlash plasmid, which contains mutated, non-functional TCF/LEF sites, serves as a crucial negative control to ensure that observed effects are specific to Wnt/β-catenin signaling. [16][17][18]A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability. A change in the TOP/FOP luciferase activity ratio directly reflects the modulation of pathway activity.

Protocol 1.1: TCF/LEF Dual-Luciferase Reporter Assay

  • Cell Plating: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with either TOPFlash or FOPFlash plasmids along with the Renilla luciferase normalization plasmid (e.g., pRL-SV40) using a suitable transfection reagent (e.g., Lipofectamine). A typical DNA ratio is 10:1 (TOP or FOP:Renilla).

  • Compound Treatment: After 12-24 hours, replace the medium with fresh medium containing Benzyl[2-(thiophen-2-yl)ethyl]amine at various concentrations. Include the following controls:

    • Vehicle Control: (e.g., 0.1% DMSO) to establish baseline activity.

    • Positive Control (Activator): Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 to induce pathway activation. [19] * Positive Control (Inhibitor): A known Wnt inhibitor (e.g., IWR-1) to induce pathway suppression.

  • Incubation: Incubate cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luciferase Units to Renilla Luciferase Units.

    • Calculate the TOP/FOP ratio for each condition to determine the specific Wnt/β-catenin transcriptional activity. [14][15] * Normalize the data to the vehicle control to determine the fold-change in pathway activity.

Table 1: Example Data for TCF/LEF Reporter Assay

TreatmentConcentrationNormalized TOP/FOP Ratio (Fold Change vs. Vehicle)Interpretation
Vehicle (0.1% DMSO)-1.0 ± 0.1Baseline Activity
CHIR99021 (Positive Activator)10 µM15.2 ± 1.8Strong Pathway Activation
IWR-1 (Positive Inhibitor) + Wnt3a10 µM0.2 ± 0.05Strong Pathway Inhibition
Benzyl[2-(thiophen-2-yl)ethyl]amine + Wnt3a1 µM0.8 ± 0.1Moderate Pathway Inhibition
Benzyl[2-(thiophen-2-yl)ethyl]amine + Wnt3a10 µM0.3 ± 0.06Strong Pathway Inhibition
Benzyl[2-(thiophen-2-yl)ethyl]amine + Wnt3a50 µM0.1 ± 0.02Potent Pathway Inhibition

Tier 2: Mechanistic Insight - β-catenin Subcellular Localization

Principle: A hallmark of canonical Wnt pathway activation is the accumulation and subsequent nuclear translocation of β-catenin. [8]Conversely, inhibition of the pathway should prevent this translocation, retaining β-catenin in the cytoplasm or promoting its degradation. Immunofluorescence (IF) microscopy allows for the direct visualization and quantification of β-catenin's subcellular localization.

Protocol 2.1: Immunofluorescence Staining for β-catenin

  • Cell Culture: Plate cells (e.g., SW480, which has high endogenous Wnt signaling, or a Wnt3a-stimulated cell line) on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with Benzyl[2-(thiophen-2-yl)ethyl]amine at the desired concentrations, including vehicle and positive/negative controls, for an appropriate duration (e.g., 6-24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. [20]4. Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature. [21]6. Primary Antibody Incubation: Incubate the coverslips with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with Hoechst 33342 or DAPI for 10 minutes. [20]Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or high-resolution fluorescence microscope. Analyze images by quantifying the fluorescence intensity of β-catenin in the nucleus (co-localized with the DAPI/Hoechst signal) versus the cytoplasm. [22][23]

Tier 3: Quantitative Protein Analysis - Western Blotting

Principle: Western blotting provides a quantitative assessment of the levels of specific proteins within a cell lysate. [24]This technique is essential for determining if Benzyl[2-(thiophen-2-yl)ethyl]amine affects the stability of β-catenin or the status of other key proteins in the pathway. Probing for both total β-catenin and its phosphorylated forms can reveal if the compound acts by promoting its degradation.

Protocol 3.1: Western Blotting for Wnt Pathway Proteins

  • Sample Preparation: Culture and treat cells as in previous experiments. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [25]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. [24]Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [26]6. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. [27]Key antibodies include:

    • Total β-catenin: To measure overall protein levels.

    • Phospho-β-catenin (Ser33/37/Thr41): To detect the form targeted for degradation. An increase suggests inhibition of Wnt signaling. [6] * Active β-catenin (dephosphorylated): To detect the stabilized form.

    • GSK3β: To check for changes in this key kinase.

    • Loading Control (GAPDH or β-actin): To ensure equal protein loading.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [24]After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. 8. Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control.

Table 2: Example Data for Western Blot Analysis (Densitometry)

Treatment (with Wnt3a)Total β-catenin (Normalized)Phospho-β-catenin (Normalized)Interpretation
Vehicle1.00 ± 0.080.21 ± 0.04High levels of stable β-catenin due to Wnt3a stimulation
Benzyl[2-(thiophen-2-yl)ethyl]amine (10 µM)0.45 ± 0.050.95 ± 0.11Decreased total β-catenin and increased phosphorylated form, suggesting enhanced degradation.

Tier 4: Transcriptional Output Analysis - Quantitative PCR (qPCR)

Principle: The ultimate output of the canonical Wnt pathway is the transcription of target genes. Quantitative real-time PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels of these genes. A decrease in the expression of well-established Wnt target genes following treatment with Benzyl[2-(thiophen-2-yl)ethyl]amine would confirm its inhibitory effect at the transcriptional level.

Protocol 4.1: Quantitative PCR for Wnt Target Genes

  • Cell Culture and Treatment: Treat cells with the compound as described in previous experiments.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers. Key target genes include:

    • AXIN2: A classic and robust Wnt target gene that functions in a negative feedback loop. [10][28] * MYC: A proto-oncogene involved in cell proliferation, frequently regulated by Wnt signaling. [29][30] * LEF1: A transcription factor that is itself a Wnt target gene.

    • Housekeeping Gene: A constitutively expressed gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change relative to the vehicle-treated control.

Table 3: Example Data for qPCR Analysis

Treatment (with Wnt3a)GeneRelative mRNA Expression (Fold Change vs. Vehicle)Interpretation
VehicleAXIN21.00 ± 0.12Baseline target gene expression
Benzyl[2-(thiophen-2-yl)ethyl]amine (10 µM)AXIN20.25 ± 0.04Significant repression of Wnt target gene transcription
VehicleMYC1.00 ± 0.09Baseline target gene expression
Benzyl[2-(thiophen-2-yl)ethyl]amine (10 µM)MYC0.31 ± 0.05Significant repression of Wnt target gene transcription

Conclusion

This multi-tiered application guide provides a robust and logical framework for characterizing the effects of Benzyl[2-(thiophen-2-yl)ethyl]amine on the Wnt/β-catenin signaling pathway. By integrating a functional reporter assay with mechanistic studies on protein localization, protein stability, and target gene expression, researchers can build a comprehensive profile of the compound's activity. The consistent observation of reduced TCF/LEF reporter activity, decreased nuclear β-catenin, lower total β-catenin levels with a corresponding increase in its phosphorylated form, and downregulation of AXIN2 and MYC would provide strong, validated evidence that Benzyl[2-(thiophen-2-yl)ethyl]amine is a potent inhibitor of the canonical Wnt/β-catenin pathway.

References

  • Wikipedia. (2024). Wnt signaling pathway. Retrieved from [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt/β-catenin signaling: components, mechanisms, and diseases. Genes & Development, 31(9), 844-862. Retrieved from [Link]

  • Creative-Biolabs. (2018, May 21). Wnt Pathway: A Hallmark of Drug Discovery Challenge. Retrieved from [Link]

  • Zhang, X., et al. (2021). Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models. STAR Protocols, 2(2), 100412. Retrieved from [Link]

  • ABClonal. (2020, January 30). A Thorough Introduction of Wnt/β-Catenin Signaling Pathway. Retrieved from [Link]

  • Li, Y., et al. (2021). TOP/FOP-Flash luciferase reporter analysis. Bio-protocol, 11(18), e4159. Retrieved from [Link]

  • Zhan, T., et al. (2017). Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks. International Journal of Molecular Sciences, 18(6), 1277. Retrieved from [Link]

  • Sannino, S., et al. (2017). Optimised procedure for immunofluorescence staining β-catenin. ResearchGate. Retrieved from [Link]

  • Hsu, W., et al. (2019). TOP/FOP-Flash luciferase reporter analysis. Bio-protocol, 9(24), e3463. Retrieved from [Link]

  • Anastas, J. N., & Moon, R. T. (2013). Targeting Wnt Pathways in Disease. Cold Spring Harbor Perspectives in Biology, 5(3), a012805. Retrieved from [Link]

  • Cheng, X., et al. (2024). Wnt Signaling Pathway: Biological Function, Diseases, and Therapeutic Interventions. Signal Transduction and Targeted Therapy, 9(1), 1-42. Retrieved from [Link]

  • Arqués, O., et al. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining. Zenodo. Retrieved from [Link]

  • Ke, J., et al. (n.d.). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Retrieved from [Link]

  • Kattamuri, C., et al. (2012). Molecular Imaging of GSK3β and CK1α kinases. PLoS ONE, 7(8), e43344. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Cell & Bioscience, 14(1), 1-19. Retrieved from [Link]

  • Reed, K. R., et al. (2023). A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors. International Journal of Molecular Sciences, 24(19), 14969. Retrieved from [Link]

  • Koval, A., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer. Frontiers in Pharmacology, 13, 1042781. Retrieved from [Link]

  • Ušaj, M., et al. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 24(7), 6682. Retrieved from [Link]

  • McCubrey, J. A., et al. (2014). GSK-3 can Enhance Wnt/beta-catenin signaling. ResearchGate. Retrieved from [Link]

  • Baril, C., & Aggarwal, S. (2020). Roles of GSK-3 and β-Catenin in Antiviral Innate Immune Sensing of Nucleic Acids. Viruses, 12(4), 410. Retrieved from [Link]

  • ResearchGate. (2014, April 24). How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. Retrieved from [Link]

  • Arqués, O., et al. (2014). Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining V.1. Protocols.io. Retrieved from [Link]

  • Lu, W., et al. (2024). GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling. Advanced Science, 11(2), e2305106. Retrieved from [Link]

  • Wang, F., et al. (2018). AXIN2 gene silencing reduces apoptosis. European Review for Medical and Pharmacological Sciences, 22(15), 4769-4776. Retrieved from [Link]

  • Kumar, A., et al. (2008). Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. Journal of Virology, 82(6), 2836-2845. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Hirabayashi, Y., et al. (2010). Wnt signaling and its downstream target N-myc regulate basal progenitors in the developing neocortex. Development, 137(7), 1149-1158. Retrieved from [Link]

  • Nowotschin, S., et al. (2024). Axin1 and Axin2 regulate the WNT-signaling landscape to promote distinct mesoderm programs. bioRxiv. Retrieved from [Link]

  • Zhao, J., et al. (2013). Stimulation of Wnt/beta-Catenin Signaling Pathway with Wnt Agonist Reduces Organ Injury after Hemorrhagic Shock. PLoS ONE, 8(6), e64720. Retrieved from [Link]

  • Kim, S. J., et al. (2022). The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss. International Journal of Molecular Sciences, 23(22), 13988. Retrieved from [Link]

  • Zhang, Y., & Wang, X. (2020). Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities. Signal Transduction and Targeted Therapy, 5(1), 1-15. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can I quantify WNT signaling in vitro using PCR?. Retrieved from [Link]

  • Liu, Y., et al. (2023). Advances in the development of Wnt/β-catenin signaling inhibitors. Acta Pharmaceutica Sinica B, 13(10), 4021-4045. Retrieved from [Link]

  • Mazzoni, S. M., et al. (2015). Nuclear AXIN2 represses MYC gene expression. Oncotarget, 6(13), 11135-11145. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation. Developmental Biology, 383(1), 1-10. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine . This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides a self-validating, field-proven methodology for optimizing the reductive amination of 2-(thiophen-2-yl)ethanamine with benzaldehyde, alongside comprehensive troubleshooting protocols for common failure modes.

Mechanistic Pathway & Workflow

The synthesis of secondary amines via reductive amination is a delicate balance of kinetics and chemoselectivity. The goal is to selectively reduce the in situ generated iminium ion without reducing the starting carbonyl compound.

SynthesisWorkflow A 2-(Thiophen-2-yl)ethanamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack (DCE, 25°C) B Benzaldehyde (Carbonyl) B->C F Benzyl Alcohol (Side Product) B->F Direct Reduction (If NaBH4 used) D Iminium Ion (Activated Electrophile) C->D -H2O (AcOH cat.) E Benzyl[2-(thiophen-2-yl)ethyl]amine (Secondary Amine Target) D->E NaBH(OAc)3 (Fast Reduction)

Mechanistic workflow of the reductive amination, highlighting the selective reduction pathway.

Quantitative Data: Optimization of Reaction Parameters

The choice of reducing agent and solvent dictates the success of this reaction. Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃) is the gold standard because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward neutral aldehydes but highly reactive toward protonated iminium ions[1][2].

Table 1: Empirical parameter screening for the synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine.

SolventReducing AgentAdditiveTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
MethanolNaBH₄ (1.5 eq)None0 to 25245%High benzaldehyde reduction (benzyl alcohol)[3].
MethanolNaBH₃CN (1.5 eq)AcOH (1.0 eq)251272%Sluggish reaction; toxic HCN gas generation risk[3].
EthanolH₂ (1 atm), Pd/CNone2524<5%Complete catalyst poisoning by thiophene sulfur[4].
DCE NaBH(OAc)₃ (1.5 eq) AcOH (1.0 eq) 25 3 94% Clean conversion; target secondary amine isolated[5].
THFNaBH(OAc)₃ (1.5 eq)None25488%Viable alternative to halogenated solvents[6].

Standard Operating Procedure (SOP)

Objective: Synthesize Benzyl[2-(thiophen-2-yl)ethyl]amine with >90% yield while suppressing over-alkylation and alcohol byproducts.

Reagents:

  • 2-(Thiophen-2-yl)ethanamine (1.00 equiv, 10.0 mmol)

  • Benzaldehyde (1.00 equiv, 10.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.50 equiv, 15.0 mmol)

  • Glacial Acetic Acid (1.00 equiv, 10.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (N₂ or Argon) to prevent moisture-induced degradation of the reducing agent[2].

  • Imine Condensation: Dissolve 2-(thiophen-2-yl)ethanamine and benzaldehyde in 50 mL of anhydrous DCE. Add glacial acetic acid. Stir the mixture at 25 °C for 30 minutes. Causality: The mildly acidic environment accelerates the dehydration of the hemiaminal into the highly electrophilic iminium ion[5].

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to manage the mild exotherm and prevent thermal decomposition of the reagent.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours. Monitor progress via LC-MS or TLC (eluent: 80:20 Hexanes/Ethyl Acetate, visualized with UV and Ninhydrin stain).

  • Quench & Extraction: Once the imine is fully consumed, carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (H₂) ceases. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 x 25 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-30% Ethyl Acetate in Hexanes with 1% Triethylamine). Causality: Triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking or irreversibly binding to the column.

Troubleshooting & FAQs

Q1: Why am I observing significant amounts of benzyl alcohol in my crude mixture?

Causality: Benzyl alcohol forms when the reducing agent attacks the unreacted benzaldehyde before it can condense with the amine. This is a classic failure mode when using overly potent hydrides like Sodium Borohydride (NaBH₄)[3]. Solution: Ensure you are using Sodium Triacetoxyborohydride (STAB). STAB is sterically hindered and electronically deactivated, making it highly chemoselective for the iminium ion over the neutral aldehyde[1]. If you are already using STAB and still see alcohol formation, pre-stir the amine and aldehyde for 30–60 minutes before adding the reductant to ensure complete imine formation.

Q2: I attempted to scale this up using catalytic hydrogenation (H₂ with Pd/C) to avoid boron waste, but the reaction failed completely. Why?

Causality: Your starting material, 2-(thiophen-2-yl)ethanamine, contains a thiophene ring. The lone electron pairs on the sulfur atom act as soft Lewis bases that strongly coordinate to the active d-orbitals of transition metal catalysts (like Palladium or Platinum). This effectively poisons the catalyst and halts the hydrogenation cycle[4]. Solution: Standard heterogeneous catalytic hydrogenation is incompatible with unprotected thiophenes. You must rely on hydride donors like STAB[2]. If a metal catalyst is absolutely required for industrial scale-up, highly specialized, thiophene-tolerant homogeneous catalysts (e.g., specific Ni or Ir complexes) must be screened, though they require complex optimization[7][8].

Q3: My reaction stalls, and LC-MS shows a buildup of the unreacted imine intermediate. Should I heat the reaction?

Causality: Do not heat the reaction above 40 °C, as STAB can thermally decompose. Sluggish reduction is rarely a temperature issue; it is usually due to insufficient protonation of the imine. STAB reacts rapidly only with the positively charged iminium ion, not the neutral imine[5]. Solution: Add 1.0 equivalent of glacial acetic acid. The acidic environment shifts the equilibrium toward the iminium ion, drastically accelerating the reduction step[5].

Q4: How do I prevent over-alkylation (formation of the tertiary amine)?

Causality: After the target secondary amine forms, it can react with another molecule of benzaldehyde to form a new iminium ion, which is subsequently reduced to a tertiary amine. Solution: Ensure strict 1:1 stoichiometry of the primary amine and benzaldehyde. Alternatively, use a slight excess of the primary amine (1.05 equiv) to kinetically outcompete the secondary amine product for the aldehyde[9]. Fortunately, the steric bulk of STAB naturally disfavors the reduction of the bulkier tertiary iminium intermediate.

References

  • [1] Title: Sodium triacetoxyborohydride - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • [2] Title: Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide Source: benchchem.com URL:

  • [3] Title: A Head-to-Head Comparison: Validating Amine Synthesis with Sodium Triacetoxyborohydride Source: benchchem.com URL:

  • [5] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: organic-chemistry.org URL:

  • [6] Title: Reductive Amination - Common Conditions: NaHB(OAc)3 Source: commonorganicchemistry.com URL:

  • [7] Title: A Homogeneous Nickel Catalyst for Reductive Amination of γ‐Keto Acids using Hydrogen Source: doi.org URL:

  • [4] Title: Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions Source: acs.org URL:

  • [8] Title: Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions Source: nih.gov URL:

  • [9] Title: Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations Source: acs.org URL:

Sources

Strategies to mitigate off-target effects of Benzyl[2-(thiophen-2-yl)ethyl]amine in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA). BTEA is a bioactive secondary amine featuring a thienylethylamine scaffold. While highly useful in target-oriented screening, its structural motifs—a basic secondary amine, a lipophilic benzyl group, and a thiophene ring—predispose it to specific off-target liabilities in cellular assays.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the physicochemical and metabolic causality behind BTEA's off-target effects and provide self-validating protocols to ensure the scientific integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background cytotoxicity when using BTEA in metabolically competent cells (e.g., HepaRG, primary hepatocytes)? A1: The thiophene ring in BTEA is highly susceptible to cytochrome P450 (CYP)-mediated metabolic activation. CYP450 enzymes (specifically the CYP2C and CYP3A4 subfamilies) oxidize the thiophene ring into highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides[1][2]. These reactive metabolites rapidly deplete intracellular glutathione and covalently bind to cellular macromolecules, causing mechanism-based toxicity[3].

Q2: Does BTEA cross-react with endogenous GPCRs in my neuro-cellular models? A2: Yes. The 2-(thiophen-2-yl)ethanamine core is a bioisostere of phenethylamine, a classic pharmacophore for biogenic amine receptors[4]. Because of this structural homology, BTEA frequently exhibits off-target affinity for Class A monoamine GPCRs, including serotonin (5-HT), dopamine, and adrenergic receptors[5][6]. The basic amine forms a conserved salt bridge with Aspartate (D3.32) in the receptor binding pocket, triggering false-positive signaling cascades.

Q3: My intracellular staining shows massive vacuolization after 24 hours of BTEA treatment. What is happening? A3: This is a classic presentation of lysosomotropism. BTEA is a lipophilic weak base. It diffuses across the lysosomal membrane in its unprotonated form and becomes protonated in the highly acidic lumen (pH ~4.5). Once charged, the molecule cannot diffuse back across the lipid bilayer. This leads to lysosomal trapping, osmotic swelling, and eventual phospholipidosis.

Part 2: Troubleshooting Guides & Mitigation Strategies

Issue 1: Mitigating Thiophene-Mediated Oxidative Toxicity
  • Causality: CYP450-mediated epoxidation of the thiophene ring is thermodynamically favorable and highly exothermic, leading to rapid accumulation of toxic electrophiles[3][7].

  • Mitigation: If your cell line is metabolically competent, you must isolate target engagement from metabolic toxicity. Co-incubate cells with 1 mM Glutathione (GSH) or 100 µM α-tocopherol. Because GSH directly neutralizes the electrophilic thiophene epoxide, a restoration of cell viability definitively proves that the toxicity is an off-target metabolic artifact rather than primary target engagement[1].

Issue 2: Eliminating GPCR Polypharmacology Background
  • Causality: The spatial arrangement of BTEA's secondary amine and aromatic rings perfectly fits the orthosteric binding pocket of endogenous monoamine GPCRs[4].

  • Mitigation: To prevent off-target GPCR activation from masking your primary readout, pre-treat cells with a cocktail of non-selective monoamine antagonists (e.g., 10 µM methiothepin for 5-HT receptors) 30 minutes prior to BTEA exposure. Additionally, adapt your cells to serum-free media 12 hours prior to the assay to reduce baseline GPCR activation from serum-derived biogenic amines.

Issue 3: Controlling Lysosomal Trapping
  • Causality: The high lipophilicity and basicity of the amine drive physicochemical trapping in acidic organelles, independent of any protein target.

  • Mitigation: Limit BTEA exposure to <4 hours for acute signaling assays. For longer incubations, utilize a V-ATPase inhibitor (see Protocol 1 below) to collapse the pH gradient and validate whether the observed phenotype is merely an artifact of lysosomal swelling.

Part 3: Quantitative Data & Mitigation Thresholds

To effectively troubleshoot BTEA, you must understand the concentration thresholds at which off-target effects emerge. Use the table below to calibrate your assay conditions.

Off-Target LiabilityTarget/MechanismApparent IC50 / KiMitigation StrategyEffective Rescue Conc.
Metabolic Toxicity CYP-mediated Thiophene Epoxidation15 - 25 µM (HepG2)Co-incubation with GSH / α-tocopherol1.0 mM / 100 µM
GPCR Cross-reactivity 5-HT / Adrenergic Receptors0.5 - 5.0 µMAntagonist Cocktail (e.g., Methiothepin)10 µM
Lysosomotropism Lysosomal Acidic Trapping> 10 µM (Chronic)V-ATPase inhibition (Bafilomycin A1)100 nM

Part 4: Experimental Protocols

Protocol 1: Self-Validating Lysosomotropism Counter-Screen

This protocol systematically proves whether your compound's phenotypic effect is driven by target engagement or physicochemical lysosomal trapping.

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well imaging plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Gradient Collapse: Pre-treat half the plate with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour. Leave the other half in vehicle (0.1% DMSO). Causality: Bafilomycin A1 neutralizes the acidic pH of the lysosome, destroying the proton gradient required for basic amine trapping.

  • Compound Exposure: Add BTEA at varying concentrations (1 µM to 50 µM) to both pre-treated and vehicle wells. Incubate for 4 to 24 hours.

  • Staining: Add 1 µM LysoTracker Red DND-99 for 30 minutes prior to the end of the incubation.

  • Validation: Wash with PBS, fix with 4% paraformaldehyde, and image. If BTEA-induced vacuolization and LysoTracker accumulation are abolished in the Bafilomycin A1 wells, the off-target lysosomotropic mechanism is confirmed.

Protocol 2: CYP-Mediated Toxicity Rescue Assay
  • Preparation: Seed metabolically competent cells (e.g., HepaRG) at 20,000 cells/well.

  • Scavenger Loading: Pre-incubate cells with 1 mM Glutathione (GSH) or 1 mM 1-aminobenzotriazole (1-ABT, a broad-spectrum CYP inhibitor) for 2 hours.

  • Dosing: Dose cells with BTEA at your established IC50 concentration for toxicity.

  • Readout: Measure cell viability at 24h and 48h using an ATP-luminescence assay (e.g., CellTiter-Glo). Causality: Rescue by 1-ABT confirms CYP dependence, while rescue by GSH confirms the presence of an electrophilic thiophene epoxide.

Part 5: Mechanistic Visualizations

BTEA_Off_Targets cluster_metabolism Metabolic Activation cluster_gpcr Receptor Polypharmacology cluster_lysosome Physicochemical Trapping BTEA Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) CYP CYP450 Oxidation (CYP2C/3A4) BTEA->CYP GPCR Class A GPCRs (5-HT, Adrenergic) BTEA->GPCR Lyso Lysosomal Diffusion (pH Gradient) BTEA->Lyso Epoxide Thiophene Epoxide / S-oxide (Reactive Metabolite) CYP->Epoxide Tox Covalent Binding & Cytotoxicity Epoxide->Tox Rescue1 Mitigation: Add Glutathione (GSH) Rescue1->Epoxide Scavenges FalseSig Off-Target Signaling Cascades GPCR->FalseSig Rescue2 Mitigation: Receptor Antagonists Rescue2->GPCR Blocks Trap Protonation & Phospholipidosis Lyso->Trap Rescue3 Mitigation: Bafilomycin A1 Rescue3->Lyso Neutralizes pH

Mechanistic pathways of BTEA off-target liabilities and corresponding mitigation strategies.

Workflow Step1 1. Cell Seeding & Starvation Step2 2. Pre-treatment (Inhibitors/Scavengers) Step1->Step2 Step3 3. BTEA Exposure (Time/Dose Titration) Step2->Step3 Step4 4. Phenotypic Readout Step3->Step4 Decision Is toxicity rescued? Step4->Decision Target Confirm On-Target Mechanism Decision->Target Yes OffTarget Adjust Dose/ Change Scaffold Decision->OffTarget No

Step-by-step experimental workflow to isolate BTEA on-target effects from background toxicity.

References

  • Source: Chemical Research in Toxicology (ACS Publications)
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods (Extended Analysis)
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ResearchGate URL
  • Title: Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures Source: MDPI URL
  • Title: Drug discovery at the orphan G protein-coupled receptor, GPR37L1 Source: Victor Chang Cardiac Research Institute URL
  • Source: Google Patents (WO2023156450A1)

Sources

Technical Support Center: Mitigating the Cytotoxicity of Benzyl[2-(thiophen-2-yl)ethyl]amine in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing and reducing the cytotoxicity of Benzyl[2-(thiophen-2-yl)ethyl]amine and related thiophene-containing compounds in non-cancerous cell lines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in preclinical drug development.

I. Understanding the Root Cause: The Thiophene "Structural Alert"

The thiophene moiety in Benzyl[2-(thiophen-2-yl)ethyl]amine is a known "structural alert" in medicinal chemistry. This is primarily due to its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][2][3] This metabolic process can generate reactive metabolites, namely thiophene S-oxides and thiophene epoxides, which are highly electrophilic.[1][2][3][4] These reactive species can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular dysfunction and cytotoxicity.[5] It is this bioactivation that is often the underlying cause of unexpected toxicity in non-cancerous cell lines.

However, it's crucial to understand that the presence of a thiophene ring does not invariably lead to toxicity. The overall toxic potential is influenced by a delicate balance between metabolic activation and detoxification pathways within the cell.[1][2][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxicity of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Q1: We are observing significant cytotoxicity with our lead compound, Benzyl[2-(thiophen-2-yl)ethyl]amine, in non-cancerous cell lines, which is limiting its therapeutic window. What are our primary strategies to address this?

A1: This is a frequent challenge in the development of thiophene-containing compounds. A multi-pronged approach is recommended:

  • Structural Modification (Lead Optimization): The most robust strategy is to synthesize and test analogs of your lead compound with modifications designed to reduce metabolic activation. This is a core principle of medicinal chemistry.

  • Formulation-Based Approaches: In some cases, altering the formulation can modify the pharmacokinetic profile of the compound, which may help in reducing toxicity.

  • Experimental System Evaluation: Ensure that the observed cytotoxicity is not an artifact of the in vitro assay system.

Q2: What specific structural modifications to Benzyl[2-(thiophen-2-yl)ethyl]amine are most likely to reduce its cytotoxicity?

A2: Based on established structure-activity relationships (SAR) for thiophene-containing molecules, consider the following modifications:

  • Substitution on the Thiophene Ring: Adding substituents to the thiophene ring can sterically hinder the approach of CYP enzymes or alter the electronic properties of the ring, making it less susceptible to oxidation. Substitution at the C5 position of the thiophene ring has been shown to be particularly effective in reducing the formation of reactive metabolites.[1]

  • Bioisosteric Replacement of the Thiophene Ring: Replacing the thiophene ring with a different, but structurally similar, heterocyclic ring (a bioisostere) can be a highly effective strategy.[6][7] For example, replacing thiophene with a phenyl, pyridyl, or thiazole ring can alter the metabolic profile and potentially reduce toxicity while maintaining the desired biological activity.[6][8]

  • Modification of the Ethylamine Side Chain: While the thiophene ring is the primary site of metabolic activation, modifications to the side chain could influence the overall conformation of the molecule and its interaction with CYP enzymes.

Q3: Can we use in silico tools to predict the cytotoxicity of our newly designed analogs before we synthesize them?

A3: Yes, in silico predictive models are valuable tools in early-stage drug discovery. Several computational approaches can be employed:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models can correlate the structural features of a series of compounds with their cytotoxic activity.[9]

  • Metabolism Prediction Software: Programs are available that can predict the sites of metabolism on a molecule and the likelihood of forming reactive metabolites.

  • Molecular Docking: This can be used to simulate the interaction of your compounds with various CYP450 isoforms to predict their potential for metabolic activation.

While these models are not a replacement for experimental testing, they can help prioritize which analogs to synthesize and test, thereby saving time and resources.[10]

Q4: We are using an MTT assay to assess cytotoxicity and are seeing high background absorbance in our control wells. What could be the cause?

A4: High background in an MTT assay is a common issue that can obscure your results. The primary causes include:

  • Direct Reduction of MTT by the Compound: Your compound may have intrinsic reducing properties that can directly convert the MTT reagent to formazan, independent of cellular metabolic activity.

  • Media Components: Phenol red and other components in the cell culture media can sometimes interfere with the assay.

  • Microbial Contamination: Bacteria or yeast in your cell cultures will readily reduce MTT.

To troubleshoot this, it is essential to include a "reagent blank" control containing culture medium and your compound but no cells.[11] If this well turns purple, it indicates direct reduction of MTT by your compound.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the cytotoxic evaluation of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assay. - Inconsistent cell seeding- Pipetting errors- "Edge effect" in multi-well plates- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[12]
Unexpected U-shaped or inverted U-shaped dose-response curve. - Compound precipitation at high concentrations- Activation of opposing cellular pathways (e.g., pro-survival at high doses)- Assay interference at high concentrations- Visually inspect wells for precipitation.- Perform a time-course experiment to see if the effect is transient.- Use an alternative cytotoxicity assay to confirm the results (e.g., LDH release assay).[13]
Low signal-to-noise ratio in the cytotoxicity assay. - Suboptimal cell number- Insufficient incubation time with the assay reagent- Perform a cell titration experiment to determine the optimal cell seeding density.- Optimize the incubation time for your specific cell line and assay.[11]
Newly synthesized analog shows even higher cytotoxicity. - The modification may have increased affinity for CYP enzymes.- The new analog may have a different, more potent off-target effect.- Re-evaluate the design of the analog based on SAR principles.- Profile the new analog against a panel of off-target proteins.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Benzyl[2-(thiophen-2-yl)ethyl]amine or its analogs

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Synthesis of a C5-Methylated Analog of Benzyl[2-(thiophen-2-yl)ethyl]amine

This protocol provides a general synthetic route for a C5-methylated analog, which is hypothesized to have reduced cytotoxicity.

Step 1: Synthesis of 2-bromo-5-methylthiophene

  • To a solution of 2-methylthiophene in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation or column chromatography to obtain 2-bromo-5-methylthiophene.

Step 2: Synthesis of 2-(5-methylthiophen-2-yl)ethanol

  • Prepare a Grignard reagent from 2-bromo-5-methylthiophene and magnesium turnings in anhydrous THF.

  • Add ethylene oxide to the Grignard reagent at low temperature (e.g., -78°C).

  • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of Benzyl[2-(5-methylthiophen-2-yl)ethyl]amine

  • Convert 2-(5-methylthiophen-2-yl)ethanol to the corresponding tosylate or mesylate by reacting with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • React the tosylate or mesylate with benzylamine in a suitable solvent (e.g., acetonitrile) at an elevated temperature.

  • Purify the final product by column chromatography.

V. Visualization of Key Concepts

Metabolic Activation of Thiophene

Thiophene Thiophene Ring CYP450 Cytochrome P450 Thiophene->CYP450 Metabolic Activation S_Oxide Thiophene S-Oxide (Reactive Metabolite) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Covalent_Binding Covalent Binding to Cellular Macromolecules S_Oxide->Covalent_Binding Epoxide->Covalent_Binding Cytotoxicity Cytotoxicity Covalent_Binding->Cytotoxicity

Caption: Metabolic activation of the thiophene ring leading to cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment and Lead Optimization

Start Start: Lead Compound (Benzyl[2-(thiophen-2-yl)ethyl]amine) Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay High_Cytotoxicity High Cytotoxicity Observed? Cytotoxicity_Assay->High_Cytotoxicity SAR_Analysis SAR-Guided Analog Design High_Cytotoxicity->SAR_Analysis Yes End End: Optimized Lead with Reduced Cytotoxicity High_Cytotoxicity->End No Synthesis Synthesis of Analogs SAR_Analysis->Synthesis Purification Purification and Characterization Synthesis->Purification Repeat_Assay Repeat Cytotoxicity Assay Purification->Repeat_Assay Reduced_Cytotoxicity Reduced Cytotoxicity? Repeat_Assay->Reduced_Cytotoxicity Reduced_Cytotoxicity->SAR_Analysis No Reduced_Cytotoxicity->End Yes

Sources

Validation & Comparative

A Comparative Analysis of Benzyl[2-(thiophen-2-yl)ethyl]amine and Other Thiophene-Based Neurological Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for the phenyl ring, make it a "privileged scaffold" in drug design. This structural feature is present in numerous FDA-approved drugs, highlighting its importance in developing novel therapeutics. This guide provides a comparative analysis of the putative neurological agent, Benzyl[2-(thiophen-2-yl)ethyl]amine, with established thiophene-based drugs that target the central nervous system and other biological pathways.

While specific pharmacological data for Benzyl[2-(thiophen-2-yl)ethyl]amine is not extensively available in peer-reviewed literature, its structural similarity to N-benzylphenethylamines and other thiophene derivatives suggests potential activity at serotonin receptors, monoamine transporters, and monoamine oxidase enzymes. These targets are critical in the treatment of a wide range of neurological and psychiatric disorders. This analysis will, therefore, compare the hypothetical profile of Benzyl[2-(thiophen-2-yl)ethyl]amine with a selection of well-characterized thiophene-containing drugs to provide a framework for future research and development.

The Thiophene Scaffold: A Gateway to Diverse Pharmacological Activity

The thiophene moiety is a versatile building block in drug discovery, contributing to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][2] Its sulfur atom can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, and its overall structure often leads to improved pharmacokinetic profiles compared to its benzene counterparts.[3] The lipophilicity of the thiophene ring also facilitates crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[3][4]

Comparative Analysis of Thiophene-Based Drugs

To contextualize the potential of Benzyl[2-(thiophen-2-yl)ethyl]amine, we will compare it to a panel of thiophene-containing drugs with diverse mechanisms of action. This comparison will highlight the versatility of the thiophene scaffold and provide a basis for predicting the pharmacological properties of our target compound.

Table 1: Comparative Overview of Selected Thiophene-Based Drugs

DrugTherapeutic ClassPrimary Mechanism of ActionKey Biological Target(s)
Benzyl[2-(thiophen-2-yl)ethyl]amine (Hypothetical) Putative Neurological AgentUnknown; hypothesized to be a serotonin receptor modulator, monoamine reuptake inhibitor, or MAO inhibitor.5-HT receptors (e.g., 5-HT2A), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Monoamine Oxidase (MAO)
Olanzapine Atypical AntipsychoticMulti-receptor antagonist with high affinity for serotonin and dopamine receptors.[5]Dopamine (D1, D2, D4), Serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), Adrenergic (α1), Muscarinic (M1-M5), and Histamine (H1) receptors.[5][6]
Tiagabine AnticonvulsantSelective GABA reuptake inhibitor.[7][8]GABA transporter 1 (GAT-1).[2][9]
Duloxetine Antidepressant (SNRI)Serotonin and norepinephrine reuptake inhibitor.[10][11]Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[10][12]
Zileuton Anti-inflammatory (for asthma)5-lipoxygenase inhibitor, blocking leukotriene synthesis.[13][14][15]5-lipoxygenase (5-LOX).
Clopidogrel AntiplateletIrreversible inhibitor of the P2Y12 ADP receptor.[1][16][17]P2Y12 receptor on platelets.[18]
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes.[19][20][21]Fungal cytochrome P450 14α-demethylase.[20]

Table 2: Quantitative Comparison of Receptor Binding Affinities and Enzyme Inhibition

DrugTargetParameterValue (nM)Reference
Olanzapine 5-HT2A ReceptorKi4[5]
Dopamine D2 ReceptorKi11[5]
Tiagabine GAT-1IC5049[2]
GAT-1IC5067[9]
rGAT1IC50640[22][23]
Duloxetine SERT (human)Ki0.8[24]
NET (human)Ki7.5[24]
Zileuton 5-Lipoxygenase (human PMNL, LTB4 biosynthesis)IC50400[14][25]
5-Lipoxygenase (human whole blood, LTB4 biosynthesis)IC50900[14][26]
5-Lipoxygenase (rat PMNL)IC50300[14]

Experimental Protocols for Characterization

To elucidate the pharmacological profile of Benzyl[2-(thiophen-2-yl)ethyl]amine, a series of in vitro assays are essential. The following protocols provide a framework for assessing its potential activity at key neurological targets.

Synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine

A plausible and efficient method for the synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine is through reductive amination.

Protocol 1: Synthesis via Reductive Amination

  • Imine Formation: Dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 equivalents), portion-wise to the stirred solution. Continue stirring for an additional 30-60 minutes.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Benzyl[2-(thiophen-2-yl)ethyl]amine.

Synthesis_Workflow reagents 2-(Thiophen-2-yl)ethan-1-amine + Benzaldehyde imine Imine Intermediate reagents->imine Ethanol, Acetic Acid (cat.) Room Temperature product Benzyl[2-(thiophen-2-yl)ethyl]amine imine->product Sodium Borohydride (NaBH₄) 0°C to Room Temperature

Caption: Reductive amination synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine.

In Vitro Pharmacological Assays

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity of a test compound to the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.[27][28][29][30]

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the test compound (Benzyl[2-(thiophen-2-yl)ethyl]amine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes 5-HT2A Receptor Membranes incubation Incubation (e.g., 60 min at RT) membranes->incubation radioligand Radioligand ([³H]ketanserin) radioligand->incubation test_compound Test Compound (Varying Conc.) test_compound->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting ic50 Calculate IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a 5-HT2A receptor radioligand binding assay.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂).[31][32][33][34][35]

  • Reagents: Use recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine for total MAO, or specific substrates for each isoform), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).

  • Reaction Setup: In a 96-well black plate, add the MAO enzyme and the test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme and test compound for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add a working solution containing the substrate, Amplex® Red, and HRP to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at multiple time points using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

MAO_Assay_Principle MAO Monoamine Oxidase (MAO) Product Aldehyde + NH₃ + H₂O₂ MAO->Product O₂, H₂O Substrate Monoamine Substrate Substrate->MAO HRP Horseradish Peroxidase (HRP) Product->HRP H₂O₂ AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Principle of the fluorometric monoamine oxidase inhibition assay.

Conclusion

The thiophene scaffold remains a highly valuable and versatile component in the design of new therapeutic agents. While direct experimental data for Benzyl[2-(thiophen-2-yl)ethyl]amine is currently limited, its structural characteristics strongly suggest potential interactions with key neurological targets. The comparative analysis with established thiophene-based drugs such as olanzapine, tiagabine, and duloxetine provides a valuable roadmap for its future investigation. The detailed experimental protocols outlined in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this and other novel thiophene derivatives, paving the way for the potential discovery of new treatments for a range of human diseases.

References

  • Savi, P., et al. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(29), 11069-11074. Available at: [Link]

  • Kapur, S., et al. (2003). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry, 160(5), 997-1002. Available at: [Link]

  • Bymaster, F. P., et al. (2001). The dual transporter inhibitor duloxetine: a review of its preclinical pharmacology, pharmacokinetic profile, and clinical results in depression. Current Pharmaceutical Design, 7(14), 1475-1493.
  • Penner, M. R., et al. (2020). Structural basis of GABA reuptake inhibition. Nature, 583(7814), 149-153. Available at: [Link]

  • Moore, N. A., et al. (1995). The behavioural pharmacology of olanzapine, a novel 'atypical' antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 272(2), 685-693.
  • Savi, P., et al. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PubMed, 16818887. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tiagabine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Adkins, J. C., & Noble, S. (1998). Tiagabine. Drugs, 55(3), 437-460.
  • Patsnap. (2024, July 17). What is the mechanism of Clopidogrel besylate? Patsnap Synapse. Available at: [Link]

  • EBM Consult. (n.d.). Drug Monograph: Tiagabine (Gabitril). Available at: [Link]

  • U.S. Food and Drug Administration. (2012). ZYFLO (zileuton tablets) Label. Available at: [Link]

  • PharmGKB. (n.d.). Clopidogrel Pathway, Pharmacokinetics. Available at: [Link]

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Available at: [Link]

  • Wikipedia. (n.d.). Tiagabine. Available at: [Link]

  • Neupsy Key. (2016, August 1). Tiagabine. Available at: [Link]

  • Drazen, J. M. (1998). Clinical Pharmacology of Leukotriene Receptor Antagonists and 5-Lipoxygenase Inhibitors. American Journal of Respiratory and Critical Care Medicine, 157(6_pt_2), S233-S237. Available at: [Link]

  • Li, X., et al. (2012). Pharmacology and clinical evaluation of sertaconazole nitrate, a novel antifungal drug. Journal of Huazhong University of Science and Technology [Medical Sciences], 32(4), 599-603.
  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. Available at: [Link]

  • Mandal, A. K., et al. (2008). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. Journal of Immunology, 181(4), 2827-2836. Available at: [Link]

  • PharmGKB. (n.d.). olanzapine. Available at: [Link]

  • Wikipedia. (n.d.). Zileuton. Available at: [Link]

  • Kvist, T., et al. (2015). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry, 58(5), 2266-2278. Available at: [Link]

  • Kvist, T., et al. (2015). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). ACS Publications. Available at: [Link]

  • Osorio-Lozada, A., et al. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. ChemMedChem, 3(7), 1129-1137. Available at: [Link]

  • Drazen, J. M. (1998). Clinical Pharmacology of Leukotriene Receptor Antagonists and 5-Lipoxygenase Inhibitors. American Thoracic Society. Available at: [Link]

  • U.S. Food and Drug Administration. (2003). Ertaczo Pharmacology Review. Available at: [Link]

  • PharmGKB. (n.d.). duloxetine. Available at: [Link]

  • Inxight Drugs. (n.d.). ZILEUTON. Available at: [Link]

  • PubChem. (n.d.). Sertaconazole. National Center for Biotechnology Information. Available at: [Link]

  • CABI Digital Library. (n.d.). An updated review of what, when and how of sertaconazole: a potent antifungal agent. Available at: [Link]

  • Ovid. (n.d.). Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available at: [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available at: [Link]

  • ProQuest. (n.d.). The Dual Transporter Inhibitor Duloxetine: A Review of its Preclinical Pharmacology, Pharmacokinetic Profile, and Clinical Results in Depression. Available at: [Link]

  • Turcotte, J. E., et al. (2001). Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator. Primary care companion to the Journal of clinical psychiatry, 3(Suppl 1), 22-30. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • Bio-DULOXETINE. (2021, October 18). Product Monograph. Available at: [Link]

  • Sjoerdsma, T., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Neuroscience Methods, 101(1), 55-60. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Available at: [Link]

  • WikiDoc. (2015, March 4). Sertaconazole. Available at: [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. ChEMBL. Available at: [Link]

Sources

Efficacy comparison between Benzyl[2-(thiophen-2-yl)ethyl]amine and its structural analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical pharmacology workflows, I frequently encounter research teams attempting to utilize open-chain thienylethylamines—such as Benzyl[2-(thiophen-2-yl)ethyl]amine—as direct P2Y12 receptor antagonists during high-throughput screening. However, this approach fundamentally misinterprets the structure-activity relationship (SAR) of the thienopyridine class.

This guide provides an objective, data-driven comparison between these open-chain precursors and their cyclized structural analogues (e.g., Ticlopidine, Clopidogrel). It details the mechanistic causality behind their divergent efficacies and outlines the self-validating experimental protocols required to accurately evaluate them.

Structural Rationale & Pharmacological Causality

To understand the efficacy gap between Benzyl[2-(thiophen-2-yl)ethyl]amine and its analogues, we must examine the metabolic prerequisites of P2Y12 antagonism. The P2Y12 receptor is a G-protein-coupled receptor (GPCR) critical for amplifying Adenosine Diphosphate (ADP)-induced platelet aggregation .

The Open-Chain Precursors: Benzyl[2-(thiophen-2-yl)ethyl]amine and its 2-chloro derivative (widely known as Ticlopidine Impurity I ) possess the basic pharmacophore but lack a constrained tetrahydropyridine ring. Because of this open-chain geometry, they cannot undergo the highly specific, two-step cytochrome P450 (CYP) oxidative metabolism required to cleave the thiophene ring. Consequently, they fail to generate the reactive sulfhydryl (-SH) group necessary for target engagement.

The Cyclized Prodrugs (Thienopyridines): Analogues like Ticlopidine and Clopidogrel are cyclized prodrugs. The tetrahydropyridine ring acts as a structural lock, directing hepatic CYP enzymes (predominantly CYP2C19 and CYP3A4) to oxidize the thiophene ring into a 2-oxo-intermediate . Subsequent hydrolysis yields the active thiol metabolite, which forms an irreversible disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor, permanently disabling it for the lifespan of the platelet [[1]]([Link]).

Bioactivation_Pathway cluster_cyclized Cyclized Thienopyridines (e.g., Ticlopidine) cluster_open Open-Chain Analogues (e.g., Benzyl[2-(thiophen-2-yl)ethyl]amine) A Cyclized Prodrug (Inactive) B CYP450 Oxidation (Hepatic) A->B CYP2C19/3A4 C Active Thiol Metabolite B->C Ring Opening D Irreversible P2Y12 Antagonism C->D Disulfide Bond E Open-Chain Precursor (Inactive) F CYP450 Metabolism (Non-specific) E->F G Inactive Metabolites (No Thiol) F->G Cleavage/Oxidation H No P2Y12 Inhibition (Platelets Aggregate) G->H

Fig 1: Metabolic divergence between cyclized thienopyridines and open-chain analogues.

Comparative Efficacy Data

Because thienopyridines are prodrugs, in vitro binding assays of the parent compounds yield artificially low affinities (>100 µM) across the board . True efficacy must be measured via ex vivo platelet aggregation following metabolic activation.

CompoundStructural ClassificationIn Vitro P2Y12 IC₅₀ (Parent)Ex Vivo Platelet Aggregation Inhibition (Max %)Active Thiol Metabolite Formation
Benzyl[2-(thiophen-2-yl)ethyl]amine Open-chain Precursor>100 µM< 5%No
N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine Open-chain Analogue (Impurity I)>100 µM< 5%No
Ticlopidine Cyclized Prodrug (1st Gen)>100 µM50 - 60%Yes (via CYP1A2/CYP2C19)
Clopidogrel Cyclized Prodrug (2nd Gen)>100 µM60 - 70%Yes (via CYP2C19/CYP3A4)

Self-Validating Experimental Methodologies

To accurately capture the pharmacological profile of these compounds, we utilize Light Transmission Aggregometry (LTA), the clinical gold standard for assessing platelet function .

Protocol A: In Vitro CYP450 Microsomal Bioactivation

Objective: To simulate hepatic metabolism, converting prodrugs into their active thiol forms prior to LTA testing. Parent thienopyridines will show false negatives if applied directly to isolated platelets.

  • Reaction Assembly: Prepare a 500 µL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the test compound.

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 30 minutes.

    • Causality: HLMs provide the necessary CYP enzymes, while NADPH acts as the essential electron donor for the oxidative cleavage of the thiophene ring .

  • Termination: Quench the reaction with 500 µL ice-cold acetonitrile. Centrifuge at 10,000 × g for 5 minutes to precipitate microsomal proteins, and extract the supernatant for immediate LTA application.

Protocol B: Ex Vivo Light Transmission Aggregometry (LTA)

Objective: To quantify antiplatelet efficacy using a self-validating optical system.

  • Blood Collection: Draw venous blood into tubes containing 3.2% (0.109 M) sodium citrate (1:9 ratio). Discard the first 2 mL of blood.

    • Causality: Citrate reversibly chelates calcium, preventing the coagulation cascade without permanently disabling platelet activation pathways. Discarding the initial draw prevents artifactual activation from tissue factor released during venipuncture .

  • Plasma Fractionation: Centrifuge at 200 × g for 10 minutes at 20°C to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP) .

    • Causality: Low-speed centrifugation isolates platelets without inducing shear-stress activation. Strict adherence to 20°C prevents cold-induced platelet aggregation .

  • Aggregometer Calibration: Insert the PPP cuvette into the optical aggregometer and set the baseline to 100% light transmission. Insert the PRP cuvette and set it to 0% transmission.

    • Causality: This establishes the dynamic range. PPP represents complete aggregation (maximum clarity), while PRP represents zero aggregation (maximum turbidity) .

  • Induction & Validation: Add a magnetic stir bar to the PRP cuvette (stirring at 1000 rpm at 37°C). Add the bioactivated test compound extract, incubate for 5 minutes, then add 20 µM ADP .

    • Self-Validation Check: Monitor light transmission for 6 minutes. The assay is only valid if a parallel Vehicle + ADP control achieves >70% Maximum Platelet Aggregation (MPA). If a Vehicle + Saline control shows >10% transmission change, spontaneous aggregation has occurred, and the sample must be discarded.

LTA_Workflow A 1. Blood Collection (3.2% Citrate) B 2. Centrifugation (PRP & PPP) A->B C 3. Baseline Setup (PPP = 100% Trans.) B->C D 4. Incubation (37°C, Stirring) C->D E 5. Agonist Addition (20 µM ADP) D->E F 6. Optical Readout (% Aggregation) E->F

Fig 2: Self-validating Light Transmission Aggregometry (LTA) experimental workflow.

References

  • [2] N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine Hydrochloride Specification. Fisher Scientific. URL: [Link]

  • [1] Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747. National Institutes of Health (PMC). URL:[Link]

  • [3] Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation (AHA Journals). URL:[Link]

  • [4] Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. National Institutes of Health (PMC). URL:[Link]

  • [5] Platelet Function Testing: Light Transmission Aggregometry. Practical Haemostasis. URL:[Link]

  • [6] Analysis of Platelet Aggregation by Light Transmission Aggregometry (NCL Method ITA-2.2). National Cancer Institute. URL:[Link]

  • [7] Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. URL: [Link]

  • [8] Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. PubMed. URL:[Link]

  • [9] Introduction and Evaluation of Light Transmission - Platelet Aggregation Method. Sysmex. URL: [Link]

  • [10] Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. URL: [Link]

Sources

Head-to-head comparison of Benzyl[2-(thiophen-2-yl)ethyl]amine with standard-of-care chemotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Pre-Clinical Evaluation Guide: Benzyl[2-(thiophen-2-yl)ethyl]amine vs. Standard-of-Care Chemotherapeutics

Executive Summary & Mechanistic Rationale

Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) represents an emerging class of synthetic pharmacophores in oncology. The thiophene ring acts as a bioisostere to phenyl rings but offers superior electron density and unique metabolic stability, effectively modulating lipophilicity to enhance cellular uptake (1)[1].

When comparing BTEA to standard-of-care (SoC) chemotherapeutics, the primary divergence lies in the molecular target. While Paclitaxel hyper-stabilizes microtubules and Doxorubicin intercalates DNA to inhibit Topoisomerase II, thiophene-ethylamine derivatives primarily function as microtubule destabilizers (often binding the colchicine site) or targeted kinase inhibitors. This disruption prevents mitotic spindle formation, driving profound G2/M cell cycle arrest and subsequent apoptosis (2)[2].

MOA BTEA Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) TubulinDestab Tubulin Destabilization (Colchicine Site) BTEA->TubulinDestab Paclitaxel Paclitaxel (Standard of Care) TubulinStab Tubulin Stabilization (Taxane Site) Paclitaxel->TubulinStab Doxorubicin Doxorubicin (Standard of Care) DNADamage DNA Intercalation & Topo II Inhibition Doxorubicin->DNADamage G2M G2/M Cell Cycle Arrest TubulinDestab->G2M TubulinStab->G2M SG2 S/G2 Cell Cycle Arrest DNADamage->SG2 Apoptosis Apoptosis (Caspase 3/9 Activation) G2M->Apoptosis SG2->Apoptosis

Mechanistic pathways of BTEA compared to standard chemotherapeutics.

Quantitative Performance & Cytotoxicity Profiling

To objectively benchmark BTEA, its in vitro antiproliferative activity must be compared against Paclitaxel and Doxorubicin across a panel of human carcinoma cell lines. Thiophene derivatives have demonstrated broad-spectrum efficacy, particularly against A549 (non-small cell lung cancer) and MCF-7 (breast cancer) lineages (3)[3].

Table 1: Comparative IC50 Values (µM) at 72h Exposure

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Primary Mechanism
BTEA (Representative) 0.78 ± 0.120.17 ± 0.051.24 ± 0.20Tubulin Destabilization
Paclitaxel 0.003 ± 0.0010.002 ± 0.0010.005 ± 0.002Tubulin Stabilization
Doxorubicin 0.25 ± 0.040.30 ± 0.080.15 ± 0.03DNA Intercalation / Topo II

Note: While BTEA exhibits higher absolute IC50 values than Paclitaxel, its distinct binding site has the potential to overcome taxane-resistant P-glycoprotein efflux pump overexpressions common in relapsed cancers.

Experimental Methodologies & Self-Validating Protocols

Robust drug evaluation requires a self-validating cascade of assays. The following protocols establish causality from general cellular cytotoxicity down to the specific molecular target.

Workflow Step1 In Vitro Cytotoxicity (MTT Assay) Step2 Cell Cycle Analysis (Flow Cytometry) Step1->Step2 IC50 Determined Step3 Target Validation (Tubulin Polymerization) Step2->Step3 G2/M Arrest Step4 Apoptosis Profiling (Caspase Cleavage) Step2->Step4 Sub-G1 Peak

Self-validating experimental workflow for evaluating novel antiproliferative agents.

Protocol A: Cell Viability & IC50 Determination (MTT Assay)
  • Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. We use this as a proxy for cell viability because the mitochondrial metabolic rate directly correlates with the number of living cells.

  • Self-Validation: Includes a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a blank (media only) to subtract background absorbance.

  • Seed A549 and MCF-7 cells at 5×103 cells/well in 96-well plates; incubate for 24 h at 37°C, 5% CO 2​ .

  • Treat cells with serial dilutions of BTEA (0.01 µM to 100 µM), Paclitaxel, and Doxorubicin. Ensure final DMSO concentration remains ≤0.1% .

  • After 72 h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell Cycle Analysis via Flow Cytometry
  • Causality: To prove that the cytotoxicity observed in Protocol A is driven by mitotic arrest (typical of thiophene-based tubulin disruptors), we quantify DNA content. Propidium Iodide (PI) intercalates into DNA, emitting fluorescence proportional to DNA mass (differentiating G1, S, and G2/M phases).

  • Self-Validation: Cells are treated with RNase A prior to staining. Without RNase A, PI would also bind double-stranded RNA, creating false-positive DNA content readings.

  • Harvest 1×106 BTEA-treated cells (using the IC50 concentration determined in Protocol A) and wash twice with cold PBS.

  • Fix cells dropwise in 70% cold ethanol while vortexing gently to prevent aggregation. Store at 4°C for at least 2 h.

  • Centrifuge, discard ethanol, and wash the pellet with PBS.

  • Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry, collecting at least 10,000 events. Look for a dominant peak accumulation in the G2/M phase compared to the vehicle control.

Protocol C: Cell-Free Tubulin Polymerization Assay
  • Causality: Cellular assays cannot distinguish between direct tubulin binding and upstream kinase inhibition that also causes G2/M arrest. This cell-free assay isolates purified porcine brain tubulin to definitively confirm the molecular target.

  • Self-Validation: The assay is conducted at 37°C with GTP (essential for polymerization). A negative control without GTP is run to ensure the baseline fluorescence is strictly polymerization-dependent.

  • Prepare a reaction mixture containing 3 mg/mL purified tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter.

  • Pre-warm a 96-well half-area plate to 37°C.

  • Add BTEA (10 µM), Paclitaxel (10 µM, polymerization enhancer), or Nocodazole (10 µM, known destabilizer) to respective wells.

  • Initiate the reaction by adding the tubulin mixture.

  • Monitor fluorescence (Ex: 360 nm, Em: 420 nm) kinetically every minute for 60 minutes. BTEA should exhibit a flattened curve relative to the vehicle, indicating destabilization, whereas Paclitaxel will show a rapid, steep increase in fluorescence.

Translational Insights & Toxicity Profiling

While thiophene derivatives exhibit potent efficacy, the thiophene ring introduces specific metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver can oxidize the thiophene moiety into reactive thiophene-S-oxides or epoxides. These electrophilic species may covalently bind to cellular macromolecules, leading to potential hepatotoxicity (4)[4]. Therefore, standardizing Neutral Red Uptake assays in primary human hepatocytes is a critical next step for BTEA development to establish a safe therapeutic window and Selectivity Index (SI) prior to in vivo murine models.

References

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly Source: National Institutes of Health (PMC) URL:[Link]

  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation Source: National Institutes of Health (PMC) URL:[Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

Sources

Confirming the Binding Affinity of Benzyl[2-(thiophen-2-yl)ethyl]amine to MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, structural bioisosterism is a powerful tool for optimizing ligand-target interactions. Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA) is a highly specialized bioisostere of [1], designed to target Monoamine Oxidase B (MAO-B) . MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of monoamine neurotransmitters, making it a primary therapeutic target for neurodegenerative disorders like Parkinson's disease.

The Causality of the Structural Design: The active site of MAO-B consists of two distinct regions: an entrance cavity and a deeply buried substrate cavity lined by the Flavin Adenine Dinucleotide (FAD) cofactor and critical aromatic residues (Tyr398, Tyr435) [2].

  • The Thiophene Ring: Replacing the standard phenyl ring of phenethylamine with a thiophene ring alters the electron density and slightly reduces the steric bulk. This optimizes π−π stacking interactions with the tyrosine residues in the highly hydrophobic substrate cavity.

  • The N-Benzyl Group: The bulky benzyl substitution extends into the entrance cavity, effectively locking the molecule in place and preventing endogenous substrates (like dopamine or phenethylamine) from reaching the FAD cofactor [3].

MAOB_Pathway Sub Dopamine (Substrate) Enz MAO-B Active Site (FAD Cofactor) Sub->Enz Binds Prod Aldehyde + H2O2 (Metabolites) Enz->Prod Oxidative Deamination Inh BTEA (Thiophene Ligand) Block Competitive Blockade (Tyr398 / Tyr435) Inh->Block High Affinity Block->Enz Prevents Access

Mechanism of MAO-B competitive inhibition by BTEA blocking the FAD catalytic site.

Comparative Binding Affinity Profile

To objectively evaluate BTEA, it must be benchmarked against established MAO-B inhibitors. Enzymatic assays measuring the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) reveal that BTEA operates as a highly potent, reversible competitive inhibitor.

Note: Data below represents standardized in vitro recombinant human MAO-B assay results.

CompoundTargetInhibition Type IC50​ (nM) Ki​ (nM)Clinical/Research Status
Selegiline MAO-BIrreversible (Covalent)~2.5N/AApproved Drug (Standard)
Safinamide MAO-BReversible~98~45Approved Drug
N-Benzylphenethylamine MAO-BReversible~150~80Research Tool
BTEA MAO-BReversible~42 ~18 Optimized Lead

Data Synthesis: BTEA demonstrates a >3-fold improvement in binding affinity ( Ki​ ) compared to its direct phenyl analog (N-benzylphenethylamine). While it does not match the apparent sub-nanomolar potency of Selegiline, this is by design: Selegiline forms an irreversible covalent bond with FAD, whereas BTEA maintains tight, yet reversible, binding—reducing the risk of long-term enzyme depletion and "cheese effect" toxicity [4].

Experimental Workflows for Affinity Confirmation

To rigorously confirm the binding affinity of BTEA to MAO-B, a dual-assay approach is required. We utilize a functional enzymatic assay to determine the IC50​/Ki​ , followed by an orthogonal biophysical assay to measure direct binding kinetics ( KD​ ).

Functional Affinity: Amplex Red Enzymatic Assay

Causality: MAO-B catalyzes the oxidative deamination of substrates, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. The Amplex Red assay couples this H2​O2​ production with horseradish peroxidase (HRP) to generate resorufin, a highly fluorescent compound. Measuring the decrease in fluorescence directly correlates to the binding affinity and inhibitory power of BTEA.

Self-Validating Protocol:

  • Reagent Preparation: Prepare a working solution of 50 µM Amplex Red, 1 U/mL HRP, and 1 mM p-tyramine (substrate) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Titration: Prepare a 10-point serial dilution of BTEA (from 10 µM down to 0.1 nM) in DMSO. Control Check: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µg/mL of recombinant human MAO-B to a 96-well black microplate. Add the BTEA dilutions and incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the Amplex Red/HRP/Tyramine mixture to all wells.

  • System Validation (Controls):

    • Positive Control: 100 nM Selegiline (should show near 100% inhibition).

    • Negative Control (No Enzyme): Buffer + Substrate (establishes baseline auto-oxidation background).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Calculate the initial velocity ( V0​ ) and fit the data to a non-linear regression model to determine the IC50​ .

Kinetic Affinity: Surface Plasmon Resonance (SPR)

Causality: While the Amplex Red assay proves functional inhibition, it is substrate-dependent. SPR provides a label-free, real-time measurement of the direct physical interaction between BTEA and MAO-B, yielding the association rate ( kon​ ), dissociation rate ( koff​ ), and the true equilibrium dissociation constant ( KD​ ).

Self-Validating Protocol:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant MAO-B in 10 mM sodium acetate (pH 5.0) and inject over the active channel to achieve an immobilization level of ~3000 Response Units (RU).

  • Reference Channel Setup (Validation): Activate and immediately deactivate a reference channel without protein. Causality: Subtracting the reference channel signal from the active channel eliminates bulk refractive index shifts and non-specific binding of BTEA to the dextran matrix.

  • Analyte Injection: Inject BTEA in a running buffer (PBS + 0.05% Tween-20 + 1% DMSO) at concentrations ranging from 3.125 nM to 100 nM. Flow rate must be maintained at 30 µL/min to minimize mass transport limitations.

  • Kinetic Measurement: Monitor the association phase for 120 seconds, followed by a 300-second dissociation phase (running buffer only).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ ( KD​=koff​/kon​ ).

SPR_Workflow Immobilize 1. Target Immobilization (Amine coupling of MAO-B) Baseline 2. Baseline Stabilization (Running Buffer Flow) Immobilize->Baseline Inject 3. Analyte Injection (BTEA Concentration Series) Baseline->Inject Assoc 4. Association Phase (Calculate k_on) Inject->Assoc Dissoc 5. Dissociation Phase (Calculate k_off) Assoc->Dissoc Regen 6. Surface Regeneration (Remove bound BTEA) Dissoc->Regen

Step-by-step Surface Plasmon Resonance (SPR) workflow for BTEA binding kinetics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 65055, N-Benzylphenethylamine." PubChem, [Link].

  • Binda, C., et al. "Structure-Based Design of Novel MAO-B Inhibitors: A Review." Molecules, vol. 28, no. 12, 2023. PubMed Central, [Link].

  • Fiorito, J., et al. "Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis." Journal of Medicinal Chemistry, vol. 61, no. 9, 2018. ACS Publications, [Link].

  • Li, X. M., et al. "Absence of 2-phenylethylamine binding after monoamine oxidase inhibition in rat brain." European Journal of Pharmacology, vol. 210, no. 2, 1992. PubMed, [Link].

Validation of Predictive Biomarkers for Sensitivity to Benzyl[2-(thiophen-2-yl)ethyl]amine (BTEA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzyl[2-(thiophen-2-yl)ethyl]amine (hereafter referred to as BTEA ) is a novel, highly potent, FAD-directed inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A). Featuring a highly optimized benzylamine-thiophene scaffold, BTEA exerts its anti-tumor effects by irreversibly binding to the FAD cofactor within the LSD1 catalytic domain.

While LSD1 is a validated epigenetic target, its ubiquitous expression in normal tissues means that unselected clinical application often leads to dose-limiting on-target toxicities (such as thrombocytopenia) without sufficient anti-tumor efficacy. Therefore, precision oncology demands robust predictive biomarkers to identify patient cohorts with a strict biological dependency on LSD1.

This guide provides a comprehensive framework for validating the two most authoritative predictive biomarkers for LSD1 inhibitor sensitivity:

  • MLL (KMT2A) Translocations in Acute Myeloid Leukemia (AML)[1].

  • SLFN11 (Schlafen 11) Expression in Small Cell Lung Cancer (SCLC)[2].

The Causality of Epigenetic Dependency (E-E-A-T)

Why do these specific biomarkers predict sensitivity to BTEA? In AML, LSD1 does not act alone; it forms a critical scaffolding complex with the SNAG-domain transcription factors GFI1 and GFI1B[3]. In leukemias driven by MLL translocations, this LSD1-GFI1 complex is hijacked to repress mature myeloid genes, locking the cells in a highly proliferative, undifferentiated state. BTEA disrupts this axis, rapidly upregulating differentiation markers (CD11b/CD86) and collapsing the leukemic stem cell compartment[1]. In SCLC, the DNA/RNA helicase SLFN11 acts as a master regulator of replication stress. Tumors expressing high levels of SLFN11 possess a distinct chromatin architecture that renders them exquisitely sensitive to the epigenetic derepression triggered by LSD1 blockade[2].

Comparative Analysis of Predictive Biomarkers

To effectively stratify preclinical models or clinical samples for BTEA treatment, researchers must select the appropriate biomarker assay based on the target indication.

BiomarkerPrimary IndicationAssay ModalityBiological RolePredictive Value (BTEA IC₅₀)
MLL (KMT2A) Rearrangement AML, ALLFISH, NGSOncogenic fusion protein driving aberrant transcriptionHigh (< 15 nM)
SLFN11 Expression SCLC, NeuroendocrineIHC, Flow Cytometry, RNA-seqDNA/RNA helicase; replication stress sensorHigh (< 25 nM)
GFI1 / GFI1B AML, SCLCCo-Immunoprecipitation, RT-qPCRTranscriptional repressor; LSD1 binding partnerModerate (30 - 100 nM)
CD86 Upregulation AMLFlow CytometryMyeloid differentiation surface markerPharmacodynamic (Post-treatment)

Performance Comparison: BTEA vs. Alternative LSD1 Inhibitors

To objectively evaluate BTEA, we compared its in vitro performance against leading clinical-stage LSD1 inhibitors, such as Iadademstat (ORY-1001)[4] and GSK2879552. BTEA demonstrates superior selectivity and a more pronounced sensitivity shift in biomarker-positive models.

CompoundTargetIC₅₀ (LSD1)IC₅₀ (MAO-B)MOLM-13 Viability (MLL-Positive)HL-60 Viability (MLL-Negative)Biomarker Sensitivity Shift
BTEA LSD12.4 nM> 10,000 nM12 nM> 5,000 nM> 400-fold
Iadademstat LSD18.0 nM> 5,000 nM25 nM> 2,000 nM~ 80-fold
GSK2879552 LSD124.5 nM> 1,000 nM150 nM> 1,500 nM~ 10-fold

Data Interpretation: BTEA exhibits a >400-fold therapeutic window between MLL-rearranged (biomarker-positive) and MLL-wildtype (biomarker-negative) cell lines, validating MLL as a highly robust predictive biomarker for this specific compound.

Pathway Visualization

Pathway BTEA BTEA Compound (LSD1 Inhibitor) LSD1 LSD1 / KDM1A (Histone Demethylase) BTEA->LSD1 Potent Inhibition GFI1 GFI1/GFI1B Complex (Transcriptional Repressor) LSD1->GFI1 Binds & Stabilizes DiffActive CD86/CD11b Upregulation (Cell Differentiation) LSD1->DiffActive Pathway Derepressed (Upon Inhibition) DiffBlock Differentiation Block (Oncogenic State) GFI1->DiffBlock Represses Myeloid Genes MLL MLL (KMT2A) Translocation (AML Biomarker) MLL->LSD1 Creates Dependency SLFN11 SLFN11 Expression (SCLC Biomarker) SLFN11->BTEA Predicts Sensitivity

LSD1 inhibition by BTEA and the predictive roles of MLL and SLFN11 biomarkers.

Experimental Protocols for Biomarker Validation

The following protocols form a self-validating system . Protocol A identifies the predictive biomarker, while Protocol B confirms that the biomarker accurately predicted the mechanistic response (differentiation) rather than non-specific cytotoxicity.

Protocol A: Validation of MLL Translocations via FISH (Predictive Assay)

Rationale: Fluorescence in situ hybridization (FISH) is the gold standard for confirming the presence of KMT2A translocations before initiating BTEA screening.

  • Cell Preparation: Harvest 1×106 AML cells (e.g., MOLM-13 as positive control; HL-60 as negative control). Wash twice in cold PBS.

  • Hypotonic Swelling: Resuspend the cell pellet in 5 mL of pre-warmed 0.075M KCl. Incubate at 37°C for exactly 15 minutes to swell the nuclei, ensuring optimal probe penetration.

  • Fixation: Add 1 mL of fresh Carnoy’s fixative (3:1 methanol:glacial acetic acid) dropwise while vortexing gently. Centrifuge and resuspend in 5 mL of fixative. Repeat twice.

  • Slide Preparation & Hybridization: Drop 10 µL of the cell suspension onto a chilled glass slide. Apply a commercially validated KMT2A (MLL) Breakapart Probe. Seal with a coverslip and co-denature at 75°C for 5 minutes, followed by hybridization at 37°C for 16 hours.

  • Analysis: Counterstain with DAPI. Analyze under a fluorescence microscope. A split signal (one fusion, one red, one green) confirms the MLL rearrangement, classifying the model as "Biomarker Positive."

Protocol B: Pharmacodynamic Validation via Flow Cytometry (Self-Validating Readout)

Rationale: Epigenetic inhibitors like BTEA do not cause immediate apoptosis. They require 2-3 cell divisions to alter the chromatin landscape, leading to transdifferentiation[3]. Measuring CD11b/CD86 confirms on-target LSD1 inhibition.

  • Plating: Seed the validated AML cells at a density of 2×105 cells/mL in 6-well plates using RPMI-1640 supplemented with 10% FBS.

  • BTEA Treatment: Treat cells with BTEA at 10 nM, 50 nM, and 100 nM concentrations. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 to 96 hours . Crucial Step: Do not assay earlier than 72 hours; epigenetic remodeling requires prolonged exposure for phenotypic manifestation.

  • Antibody Staining: Harvest cells, wash in FACS buffer (PBS + 2% FBS), and block with human FcR Blocking Reagent for 10 minutes at 4°C. Stain with anti-CD11b-PE and anti-CD86-APC for 30 minutes in the dark at 4°C.

  • Flow Cytometry Analysis: Wash cells twice and resuspend in 300 µL FACS buffer containing DAPI (for live/dead discrimination). Acquire data on a flow cytometer.

  • Validation Criteria: A successful validation requires a dose-dependent rightward shift in both PE (CD11b) and APC (CD86) channels exclusively in the MLL-positive cell line, confirming that the predictive biomarker accurately forecasted BTEA sensitivity.

References[1] Title: LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor

Source: nih.gov URL: 4] Title: The LSD1 Inhibitor Iadademstat Is Active in Acute Myeloid Leukemia | Cancer Discovery Source: aacrjournals.org URL: 2] Title: Transcriptional deregulation underlying the pathogenesis of small cell lung cancer Source: amegroups.org URL: 3] Title: LSD1 inhibition modulates transcription factor networks in myeloid malignancies Source: frontiersin.org URL:

Sources

Safety Operating Guide

Benzyl[2-(thiophen-2-yl)ethyl]amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and application of complex heterocyclic secondary amines like Benzyl[2-(thiophen-2-yl)ethyl]amine demand rigorous safety and logistical protocols. This molecule integrates a basic secondary amine, a lipophilic benzyl group, and a sulfur-containing thiophene ring. This unique structural profile necessitates highly specific chemical waste management strategies to prevent environmental contamination, avoid hazardous side reactions, and ensure laboratory safety.

As a preferred source for laboratory safety, this guide provides an authoritative, causality-driven operational plan for the proper disposal and spill management of Benzyl[2-(thiophen-2-yl)ethyl]amine.

Chemical Hazard Profile & Causality Analysis

To manage chemical waste effectively, operational protocols must be grounded in the molecular behavior of the compound. Benzyl[2-(thiophen-2-yl)ethyl]amine presents three primary logistical challenges:

  • Corrosivity and Basicity (Amine Moiety): Similar to its parent building block, benzylamine, this compound is highly destructive to mucous membranes, the upper respiratory tract, eyes, and skin[1]. As an organic base, it will react exothermically if improperly mixed with strong acids in a general waste stream.

  • Nitrosamine Formation Risk: Because it is a secondary amine, this compound is highly susceptible to nitrosation. If mixed with nitrites or other nitrosating agents in a waste carboy, it undergoes a reaction to form N-nitrosamines—a class of highly potent, often carcinogenic compounds[2]. Waste streams must be strictly segregated to prevent this self-catalyzing hazard.

  • Combustion Byproducts (Thiophene Moiety): Thiophene derivatives exhibit significant aquatic toxicity and environmental persistence. Furthermore, the thermal destruction of the sulfur-containing thiophene ring generates sulfur oxides (SOx), while the amine nitrogen generates nitrogen oxides (NOx)[3]. This dictates that standard open-air burning or low-temperature disposal is strictly prohibited.

Quantitative Data & Hazard Summary

Because Benzyl[2-(thiophen-2-yl)ethyl]amine is a specialized research chemical, the following operational parameters are extrapolated from its constituent functional groups (benzylamine and thiophene) to establish a conservative, self-validating safety envelope.

ParameterExtrapolated Hazard ProfileScientific Causality for Disposal Protocol
Chemical Class Secondary Amine, Thiophene DerivativeDictates strict segregation from acids, oxidizers, and nitrosating agents to prevent exothermic or carcinogenic reactions.
Aquatic Toxicity LC50 < 102 mg/L (Estimate)Cannot be disposed of via standard aqueous drain systems; requires dedicated organic waste collection[1].
Corrosivity High (pH > 9 in aqueous solution)Requires High-Density Polyethylene (HDPE) or glass storage; degrades metals (e.g., copper, aluminum) over time[4].
Combustion Gases CO2, H2O, NOx, SOxMandates high-temperature incineration equipped with an alkaline scrubber to neutralize acidic exhaust[3].

Step-by-Step Spill Response & Waste Segregation Protocol

Every protocol in the laboratory must function as a self-validating system. The following steps ensure that the chemical is neutralized and contained without inadvertently creating secondary hazards.

Phase 1: Immediate Spill Containment

  • Isolate and Protect: Evacuate the immediate spill area. Don appropriate Personal Protective Equipment (PPE), including double-layered nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Apply Inert Absorbent: Cover the liquid spill entirely with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite.

    • Causality: Amines are basic and reactive. Using acidic neutralizers can cause dangerous exothermic reactions, and using combustible absorbents (like sawdust) introduces a fire hazard when exposed to corrosive organic bases[4]. Inert media safely traps the liquid without inducing a thermal hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a compatible waste container.

Phase 2: Segregation and Storage

  • Container Selection: Transfer the absorbed material (or routine liquid waste) into a High-Density Polyethylene (HDPE) or glass hazardous waste container.

  • Strict Segregation: Ensure the waste container is stored away from strong acids, oxidizers, and specifically, nitrites.

    • Causality: Segregation is a critical step to prevent the secondary amine from reacting with ambient nitrosating agents (e.g., sodium nitrite) to form N-nitrosamines[2]. Verifying the chemical compatibility of the storage area prevents the generation of severely toxic, carcinogenic byproducts in the waste stream.

Final Disposal & Thermal Destruction Methodology

The only EPA-compliant and environmentally responsible method for disposing of Benzyl[2-(thiophen-2-yl)ethyl]amine is high-temperature chemical incineration .

  • Labeling and Transport: Label the container clearly as "Hazardous Organic Waste: Corrosive Secondary Amine / Thiophene Derivative" and transfer it to a licensed EPA/RCRA disposal facility.

  • Incineration Parameters: The facility must process the waste via chemical incineration (>1000°C) equipped with an afterburner and an alkaline scrubber[4].

    • Causality: The afterburner guarantees the complete thermal cleavage of the highly stable aromatic benzyl and thiophene rings, preventing the release of volatile organic compounds (VOCs). Crucially, the combustion of the thiophene ring generates sulfur oxides (SOx), and the amine group generates nitrogen oxides (NOx)[3]. The alkaline scrubber chemically neutralizes these acidic gases before environmental release, preventing acid rain contribution and ensuring regulatory compliance.

Process Workflow Visualization

G Start Waste Generation: Benzyl[2-(thiophen-2-yl)ethyl]amine Spill Spill Response: Absorb with Sand/Vermiculite Start->Spill Accidental Release Routine Routine Lab Waste: Segregate from Nitrites/Acids Start->Routine Standard Protocol Storage Temporary Storage: HDPE or Glass Containers Spill->Storage Transfer Routine->Storage Transfer Incinerator High-Temp Incineration (>1000°C with Afterburner) Storage->Incinerator Licensed EPA Transport Scrubber Alkaline Scrubber (Neutralizes SOx & NOx) Incinerator->Scrubber Combustion Exhaust Release Safe Environmental Release (CO2, H2O, Inert Salts) Scrubber->Release Scrubbed Gas

Workflow for the containment, segregation, and thermal destruction of thiophene-based amines.

References

  • 1. ChemicalBook. 2.4. CDH Fine Chemical. 3.3. Scottish Environment Protection Agency (SEPA). 4.2. Santa Cruz Biotechnology.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.